molecular formula C9H10N4 B1427619 4-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine CAS No. 1184589-66-9

4-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine

Cat. No.: B1427619
CAS No.: 1184589-66-9
M. Wt: 174.2 g/mol
InChI Key: PKPPDVWBOZAEBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-amine is a chemical compound of interest in scientific research, particularly for its potential applications in medicinal chemistry. It belongs to a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities . Researchers utilize such pyrazole-pyridine hybrids as key intermediates or scaffolds in the design and synthesis of novel molecules. These structures are frequently investigated for their potential pharmacological properties, with related compounds showing promise in areas such as antioxidant and antibacterial research. The molecular structure features a pyrazole ring linked to a pyridin-3-amine, making it a versatile building block for constructing more complex molecular architectures. Researchers are advised to fully characterize this compound using techniques such as NMR spectroscopy and mass spectrometry prior to use in experimental studies. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-(4-methylpyrazol-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-7-4-12-13(6-7)9-2-3-11-5-8(9)10/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPPDVWBOZAEBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=C(C=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 4-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine

Executive Summary

This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. This guide delineates its molecular structure, proposes a robust synthetic pathway, and offers an expert analysis of its predicted physicochemical and spectroscopic properties. Furthermore, it explores the molecule's reactivity profile and discusses its potential as a versatile scaffold for drug discovery, particularly in the development of kinase inhibitors. This whitepaper is intended to serve as a foundational resource for researchers, chemists, and drug development professionals engaged in the exploration of novel heterocyclic entities.

Introduction and Strategic Significance

This compound is a unique bifunctional molecule integrating two key pharmacophores: a 3-aminopyridine core and a 4-methylpyrazole substituent. The strategic fusion of these two moieties creates a scaffold with a rich electronic landscape and multiple points for chemical derivatization.

  • The Aminopyridine Moiety: The aminopyridine core is a well-established structural motif in numerous biologically active compounds. The amino group acts as a potent hydrogen bond donor and can serve as a key interaction point with biological targets, while the pyridine nitrogen acts as a hydrogen bond acceptor and imparts aqueous solubility.

  • The Pyrazole Moiety: Pyrazole and its derivatives are celebrated as "privileged scaffolds" in medicinal chemistry, appearing in a wide array of approved drugs.[1][2] Their prevalence is due to their metabolic stability, ability to participate in hydrogen bonding, and their capacity to serve as bioisosteric replacements for other functional groups.[1][3] Fused pyrazole systems, such as pyrazolopyridines, are the subject of intense research and are found in numerous compounds under investigation for various therapeutic applications.[4][5]

The subject molecule, by combining these features, represents a promising building block for creating libraries of compounds aimed at various biological targets, most notably protein kinases, where such heterocyclic systems have shown profound inhibitory activity.[6][7] This guide provides the fundamental chemical knowledge required to harness its potential.

Synthesis and Characterization

While a specific documented synthesis for this compound is not readily found in the literature, a plausible and efficient synthetic route can be designed based on established heterocyclic chemistry principles. The proposed pathway leverages a nucleophilic aromatic substitution (SNAr) followed by a standard nitro group reduction.

Proposed Synthetic Pathway

The most logical approach begins with commercially available 4-chloro-3-nitropyridine. The electron-withdrawing effect of the nitro group and the pyridine nitrogen activates the C4 position for nucleophilic attack by 4-methylpyrazole. The subsequent reduction of the nitro group to the target amine is a high-yielding and reliable transformation.

Synthetic_Pathway cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Nitro Reduction SM1 4-Chloro-3-nitropyridine INT 4-(4-Methyl-1H-pyrazol-1-yl)-3-nitropyridine SM1->INT K2CO3, DMSO ~120 °C SM2 4-Methylpyrazole PROD This compound INT->PROD Fe/NH4Cl, EtOH/H2O Reflux

Caption: Proposed two-step synthesis of the title compound.

Experimental Protocol (Predictive)

Step 1: Synthesis of 4-(4-methyl-1H-pyrazol-1-yl)-3-nitropyridine

  • To a stirred solution of 4-chloro-3-nitropyridine (1.0 eq) in dimethyl sulfoxide (DMSO, ~5 mL/mmol), add 4-methylpyrazole (1.1 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC). The causality for using a polar aprotic solvent like DMSO is to facilitate the dissolution of the salts and promote the SNAr reaction, while K₂CO₃ acts as a base to deprotonate the pyrazole nitrogen, forming the active nucleophile.

  • Upon completion, cool the mixture to room temperature and pour it into ice water.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the intermediate product, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of this compound

  • Suspend the crude 4-(4-methyl-1H-pyrazol-1-yl)-3-nitropyridine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add ammonium chloride (NH₄Cl, 4.0 eq) and iron powder (Fe, 5.0 eq). The use of iron in the presence of a mild acid source like NH₄Cl is a classic, cost-effective, and highly efficient method for the reduction of aromatic nitro groups, avoiding the need for high-pressure hydrogenation.

  • Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Basify the remaining aqueous solution with aqueous sodium bicarbonate and extract the product with a suitable organic solvent, such as ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the final compound.

Physicochemical Properties

The following table summarizes the calculated and predicted physicochemical properties of the title compound. Experimental values should be determined for confirmation.

PropertyValueSource/Method
Molecular Formula C₉H₁₀N₄(Calculated)
Molecular Weight 174.21 g/mol (Calculated)
Appearance Predicted: Off-white to yellow solid(Analogy to similar structures)
Melting Point To be determined experimentally (TBD)-
Solubility Predicted: Soluble in DMSO, Methanol, Chloroform(Analogy)[8]
pKa (Most Basic) Predicted: ~4-5 (Pyridine N)(Estimated)
pKa (Amine NH₂) Predicted: ~2-3(Estimated)
Spectroscopic Analysis (Predicted)

Spectroscopic analysis is essential for structural confirmation. The following are predicted data based on the compound's structure and known values for analogous fragments.

Technique Predicted Signals and Justification
¹H NMR δ ~8.3-8.5 ppm (d, 1H): Proton at C2 of pyridine, deshielded by adjacent ring nitrogen. δ ~8.1-8.2 ppm (s, 1H): Proton at C5 of pyrazole. δ ~7.8-7.9 ppm (s, 1H): Proton at C3 of pyrazole. δ ~7.1-7.2 ppm (d, 1H): Proton at C5 of pyridine. δ ~4.0-5.0 ppm (br s, 2H): Protons of the NH₂ group, broad due to exchange. δ ~2.1-2.2 ppm (s, 3H): Protons of the methyl group on the pyrazole ring.
¹³C NMR δ ~145-150 ppm: C2, C6 of pyridine. δ ~135-140 ppm: C4 of pyridine and C5 of pyrazole. δ ~120-130 ppm: C3 of pyridine and C3 of pyrazole. δ ~110-115 ppm: C5 of pyridine. δ ~105-110 ppm: C4 of pyrazole. δ ~10-15 ppm: Methyl carbon.
FT-IR (cm⁻¹) ~3450-3300 cm⁻¹: N-H stretching (asymmetric and symmetric) of the primary amine. ~3100-3000 cm⁻¹: Aromatic C-H stretching. ~1620-1580 cm⁻¹: C=C and C=N stretching of the aromatic rings. ~1300-1200 cm⁻¹: C-N stretching.
Mass Spec (EI) m/z 174 [M]⁺: Molecular ion peak. Fragmentation: Loss of CH₃, HCN, or NH₂ fragments are plausible.

Chemical Reactivity and Potential Applications

The molecule possesses several reactive sites, making it a versatile precursor for further chemical modification.

Reactivity Profile

The primary reactive centers are the exocyclic amino group and the pyridine ring nitrogen.

Note: A placeholder is used for the molecular image. In a live environment, this would be the 2D structure of the molecule.

Caption: Key reactive sites on the title compound.

  • Reactions at the 3-Amino Group:

    • Acylation/Sulfonylation: The primary amine is strongly nucleophilic and will readily react with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. This is a common strategy in drug design to introduce new substituents and modulate properties.

    • Diazotization: The amine can be converted to a diazonium salt using nitrous acid (NaNO₂/HCl). This intermediate is highly versatile and can be substituted with a wide range of functional groups (e.g., -OH, -Cl, -Br, -CN, -F) via Sandmeyer or related reactions, enabling extensive diversification of the pyridine core.

  • Reactions at the Pyridine Nitrogen:

    • N-Alkylation: The lone pair on the pyridine nitrogen is basic and can be alkylated with alkyl halides to form a pyridinium salt. This modification introduces a positive charge, which can drastically alter solubility and biological activity.

    • N-Oxidation: The pyridine nitrogen can be oxidized (e.g., with m-CPBA) to form the corresponding N-oxide. This can modulate the electronic properties of the ring and provide a handle for further functionalization.

Role in Medicinal Chemistry

This compound is a prime candidate for use as a molecular scaffold in drug discovery programs. Its structure contains the key elements of many known kinase inhibitors, which often feature a heterocyclic core that anchors into the ATP-binding site of the enzyme.

  • Kinase Inhibitor Scaffold: The 3-aminopyridine portion can act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region. The pyrazole moiety can be directed towards the solvent-exposed region or a hydrophobic pocket, where further substitution on the methyl group or the pyrazole ring itself could enhance potency and selectivity.[9]

  • Fragment-Based Drug Design (FBDD): The molecule can be considered a high-value fragment for screening against various protein targets. Its structural rigidity and defined vectoral exits for chemical elaboration make it an ideal starting point for FBDD campaigns.

  • Ligand for Metal Complexes: The presence of multiple nitrogen atoms with available lone pairs makes this compound a potential chelating ligand for various transition metals.[10] Such complexes could have applications in catalysis or as novel therapeutic agents.

Conclusion

This compound emerges as a molecule of considerable strategic value. Its synthesis is achievable through robust and scalable chemical methods. The confluence of the aminopyridine and pyrazole rings within a single framework provides a rich reactivity profile and a three-dimensional architecture well-suited for interaction with biological macromolecules. The predictive data and analysis presented in this guide underscore its potential as a core building block for the development of next-generation therapeutics, particularly in oncology and immunology where kinase signaling plays a critical role. Further experimental validation of its properties and exploration of its derivatization are highly encouraged.

References

  • MDPI. (n.d.). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]

  • Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • MDPI. (n.d.). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Retrieved from [Link]

  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from [Link]

  • PubMed Central. (n.d.). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]

  • PubMed. (n.d.). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Retrieved from [Link]

  • PubMed Central, NIH. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • PubMed Central. (n.d.). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Retrieved from [Link]

Sources

Navigating the Synthesis and Therapeutic Potential of 4-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of medicinal chemistry is continually evolving, with a persistent demand for novel heterocyclic scaffolds that can serve as the foundation for next-generation therapeutics. Among these, aminopyridine derivatives fused with pyrazole moieties represent a promising class of compounds, frequently investigated for their potential as kinase inhibitors and modulators of other critical biological pathways. This guide focuses on the synthesis, characterization, and prospective applications of 4-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine , a molecule of significant interest in contemporary drug discovery programs.

It is important to note that a specific CAS number for this compound is not readily found in publicly accessible databases. This suggests that the compound may be a novel chemical entity or one that has been synthesized in proprietary settings without public disclosure of its CAS registry number. The absence of a registered CAS number underscores the innovative potential of this molecule and necessitates a detailed, foundational guide for its synthesis and exploration.

Physicochemical Properties and Structural Analogs

To understand the potential of the title compound, we can analyze its structural components and compare them to known, characterized molecules.

PropertyValue/InformationSource
Molecular Formula C9H10N4Calculated
Molecular Weight 174.21 g/mol Calculated
General Class Aminopyridine, Pyrazole-
Related CAS Numbers 64781-79-9 (4-Methyl-1H-pyrazol-3-amine)[1][1]
1904-31-0 (1-Methyl-1H-pyrazol-3-amine)[2][2]

The core structure combines a pyridine ring, which is a common feature in many approved drugs, with a 4-methylpyrazole substituent. The amine group at the 3-position of the pyridine ring is a key functional handle for further chemical modifications and is crucial for forming interactions with biological targets. Pyrazole-containing compounds are well-established as "privileged scaffolds" in medicinal chemistry, appearing in numerous FDA-approved kinase inhibitors such as Crizotinib and Ruxolitinib.[3]

Proposed Synthetic Pathway

The synthesis of this compound can be approached through a multi-step sequence, leveraging established methodologies for the construction of pyrazolopyridine systems. A plausible and efficient route is outlined below, starting from commercially available precursors.

G cluster_0 Synthesis of 4-chloro-3-nitropyridine cluster_1 Synthesis of 4-(4-methyl-1H-pyrazol-1-yl)-3-nitropyridine cluster_2 Reduction to Final Product A 3-Nitropyridine B 4-Chloro-3-nitropyridine A->B Chlorination D 4-(4-methyl-1H-pyrazol-1-yl)-3-nitropyridine B->D Nucleophilic Aromatic Substitution (SNAr) C 4-Methyl-1H-pyrazole C->D E This compound D->E Reduction (e.g., H2, Pd/C)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 4-chloro-3-nitropyridine

This initial step involves the chlorination of a commercially available nitropyridine. The regioselectivity of this reaction is critical and can be influenced by the reaction conditions.

  • Starting Material: 3-Nitropyridine.

  • Reagents and Conditions: A variety of chlorinating agents can be employed, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a suitable solvent like N,N-dimethylformamide (DMF) which can act as a catalyst. The reaction is typically heated to drive it to completion.

  • Work-up and Purification: After the reaction is complete, the mixture is carefully quenched with ice water and neutralized. The crude product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography on silica gel.

Step 2: Nucleophilic Aromatic Substitution (SNAr) to Introduce the Pyrazole Moiety

The activated chlorine atom on the 4-chloro-3-nitropyridine is susceptible to nucleophilic displacement by the pyrazole nitrogen.

  • Starting Materials: 4-Chloro-3-nitropyridine and 4-methyl-1H-pyrazole.

  • Reagents and Conditions: The reaction is typically carried out in a polar aprotic solvent such as DMF or dimethyl sulfoxide (DMSO). A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is used to deprotonate the pyrazole, facilitating its nucleophilic attack. The reaction mixture is heated, often to temperatures between 80-120 °C, to ensure a reasonable reaction rate.

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with water, and the product is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product, 4-(4-methyl-1H-pyrazol-1-yl)-3-nitropyridine, can be purified by column chromatography.

Step 3: Reduction of the Nitro Group to the Amine

The final step is the reduction of the nitro group to the desired primary amine.

  • Starting Material: 4-(4-methyl-1H-pyrazol-1-yl)-3-nitropyridine.

  • Reagents and Conditions: A standard and effective method for this transformation is catalytic hydrogenation. The nitro compound is dissolved in a suitable solvent, such as ethanol or methanol, and a palladium on carbon catalyst (Pd/C) is added. The reaction is then subjected to a hydrogen atmosphere, either by using a balloon filled with hydrogen or a Parr hydrogenator. Alternatively, reduction can be achieved using metals in acidic media, such as iron powder in acetic acid or tin(II) chloride in hydrochloric acid.

  • Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated, and the resulting crude amine can be purified by recrystallization or column chromatography to yield the final product, this compound.

Potential Biological Activity and Therapeutic Applications

The structural motif of a pyrazole ring attached to a pyridine core is a hallmark of many potent kinase inhibitors. The nitrogen atoms of the pyrazole and pyridine rings, along with the aminopyridine functionality, can form crucial hydrogen bond interactions within the ATP-binding pocket of various kinases.

Targeting Kinase Signaling Pathways

Compounds with similar structures have shown inhibitory activity against a range of kinases, including but not limited to:

  • Tyrosine Kinases: Such as Fms-like tyrosine kinase 3 (FLT3), which is often mutated in acute myeloid leukemia (AML).[4]

  • Serine/Threonine Kinases: Including Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, which are key regulators of the cell cycle and are often dysregulated in cancer.[5]

  • Inflammatory Kinases: Such as TANK-binding kinase 1 (TBK1), which plays a role in innate immunity and inflammation.[6]

G cluster_0 Kinase Signaling Cascade A Upstream Signal (e.g., Growth Factor) B Receptor Tyrosine Kinase (e.g., FLT3) A->B C Downstream Signaling Proteins (e.g., STAT5, PI3K/Akt) B->C F Blockade of Downstream Signaling G Apoptosis / Cell Cycle Arrest D This compound E Inhibition of ATP Binding D->E E->B F->C F->G

Caption: Postulated mechanism of action as a kinase inhibitor.

The specific substitution pattern of this compound, with the methyl group on the pyrazole and the amino group on the pyridine, will dictate its unique selectivity profile against the human kinome.

Conclusion and Future Directions

While the absence of a registered CAS number for this compound highlights its novelty, the foundational chemistry for its synthesis is well-established. The proposed synthetic route provides a reliable pathway for its preparation, enabling further investigation into its physicochemical and biological properties.

Given the prevalence of the pyrazolopyridine scaffold in successful kinase inhibitors, this molecule represents a highly promising candidate for drug discovery efforts, particularly in the areas of oncology and inflammatory diseases. Future research should focus on its synthesis and purification, followed by comprehensive in vitro screening against a panel of kinases to determine its inhibitory profile. Subsequent structure-activity relationship (SAR) studies can then be initiated to optimize its potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing a novel therapeutic agent.

References

  • Lead Sciences. 4-Methyl-1H-pyrazol-3-amine. [Link]

  • Wang, Y., et al. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 26(11), 3321. [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2023). Scientific Reports, 13(1), 1-16. [Link]

  • Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1486-1502. [Link]

  • US Patent US20210009566A1. (2021). Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
  • Al-Ostoot, F. H., et al. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 27(23), 8503. [Link]

Sources

Unlocking New Therapeutic Avenues: A Technical Guide to Pyrazolopyridine Compounds and Their Targets

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazolopyridine scaffold, a privileged heterocyclic motif, has emerged as a cornerstone in modern medicinal chemistry, leading to the development of numerous therapeutic agents with diverse biological activities.[1][2][3] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a versatile framework for drug design.[2][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key therapeutic targets of pyrazolopyridine compounds. We will delve into the causality behind experimental choices for target validation and compound characterization, providing detailed, field-proven protocols and data interpretation strategies. This guide aims to serve as an authoritative resource, empowering researchers to navigate the complexities of pyrazolopyridine-based drug discovery and unlock new therapeutic possibilities.

Introduction: The Versatility of the Pyrazolopyridine Scaffold

Pyrazolopyridines are bicyclic heterocyclic compounds formed by the fusion of pyrazole and pyridine rings.[1] This unique structural arrangement confers favorable physicochemical properties, including the ability to act as both hydrogen bond donors and acceptors, and to serve as a bioisostere for purine nucleosides.[2][5] This mimicry allows pyrazolopyridine derivatives to competitively bind to the ATP-binding sites of many enzymes, leading to the modulation of their activity.[6] Consequently, this scaffold has been successfully employed in the development of drugs for a wide range of diseases, including cancer, inflammatory disorders, cardiovascular conditions, and neurological ailments.[1][7][8]

This guide will systematically explore the major classes of therapeutic targets for pyrazolopyridine compounds, providing the biological rationale for their selection and highlighting key examples of inhibitors. Furthermore, we will equip researchers with the practical knowledge to assess the interaction of these compounds with their targets through detailed experimental workflows.

Key Therapeutic Target Classes for Pyrazolopyridine Compounds

The therapeutic potential of pyrazolopyridine compounds stems from their ability to interact with a diverse range of protein targets. The following sections will detail the most prominent target classes and the rationale for their inhibition.

Protein Kinases: The Central Hub of Cellular Signaling

Protein kinases are a large family of enzymes that play a critical role in regulating virtually all cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them highly attractive drug targets.[3][6][8] The pyrazolopyridine scaffold has proven to be an exceptional hinge-binding core for ATP-competitive kinase inhibitors.[6]

Prominent Pyrazolopyridine Kinase Inhibitors:

CompoundTarget Kinase(s)Therapeutic AreaStatus
Selpercatinib RETCancer (NSCLC, Thyroid)Approved
Glumetinib c-MetCancerClinical Trials
Camonsertib ATRCancerClinical Trials
Olverembatinib Bcr-AblCancer (CML)Approved
Compound 16 HPK1 (MAP4K1)Immuno-oncologyPreclinical

Table 1: Examples of Pyrazolopyridine-based Kinase Inhibitors in Development.[6][9][10][11]

HPK1, also known as MAP4K1, acts as a negative regulator of T-cell receptor (TCR) signaling.[9][11] Inhibition of HPK1 can enhance T-cell activation and anti-tumor immunity, making it a promising target for cancer immunotherapy, potentially in combination with immune checkpoint inhibitors.[11] Novel pyrazolopyridine derivatives have been discovered as selective and potent HPK1 inhibitors, demonstrating promising enzymatic and cellular activity.[9][10][11]

Signaling Pathway of HPK1 in T-Cell Regulation:

HPK1_Pathway TCR TCR Activation SLP76 SLP-76 TCR->SLP76 HPK1_active HPK1 (Active) SLP76->HPK1_active SLP76_p p-SLP-76 HPK1_active->SLP76_p Phosphorylates & Inactivates Downstream Downstream Signaling (e.g., AP-1, NF-κB) SLP76_p->Downstream T_Cell_Activation T-Cell Activation Downstream->T_Cell_Activation Pyrazolopyridine Pyrazolopyridine Inhibitor Pyrazolopyridine->HPK1_active

Caption: HPK1 negatively regulates T-cell activation.

Validating the inhibitory activity of pyrazolopyridine compounds against their target kinases is a critical step in the drug discovery process. A multi-tiered approach, combining biochemical and cell-based assays, is essential for a comprehensive evaluation.

Diagram of Kinase Inhibitor Evaluation Workflow:

Kinase_Workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays cluster_downstream Downstream Effect Analysis Biochem_Assay In Vitro Kinase Assay (e.g., ADP-Glo, LanthaScreen) IC50 Determine IC50 Biochem_Assay->IC50 Cell_Phospho Cellular Phosphorylation Assay (Western Blot) Biochem_Assay->Cell_Phospho EC50 Determine EC50 Cell_Phospho->EC50 Apoptosis Apoptosis Assays (Annexin V, Caspase-3) Cell_Phospho->Apoptosis Cell_Prolif Cell Proliferation/Viability Assay (e.g., MTT) Cell_Prolif->EC50 Mito Mitochondrial Membrane Potential (JC-1)

Caption: A tiered approach for kinase inhibitor validation.

Detailed Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[1][2][7][9] This allows for the determination of kinase activity and the inhibitory potential of test compounds.

Materials:

  • Kinase of interest

  • Kinase substrate

  • ATP

  • Pyrazolopyridine compound (inhibitor)

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction: a. Prepare a reaction mixture containing the kinase, its substrate, and the appropriate kinase buffer. b. Add varying concentrations of the pyrazolopyridine compound to the wells of the assay plate. Include a no-inhibitor control and a no-kinase control. c. Initiate the kinase reaction by adding ATP to each well. d. Incubate the plate at the optimal temperature and time for the specific kinase.

  • ATP Depletion: a. Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[1][7][9] b. Incubate the plate at room temperature for 40 minutes.[9][12]

  • ADP to ATP Conversion and Detection: a. Add Kinase Detection Reagent to each well.[1][7][9] This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for the luciferase/luciferin reaction. b. Incubate the plate at room temperature for 30-60 minutes.[9]

  • Measurement: a. Measure the luminescence of each well using a plate-reading luminometer. b. The luminescence signal is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Detailed Protocol: Cellular Phosphorylation Assay (Western Blot)

This assay determines the ability of a pyrazolopyridine compound to inhibit the phosphorylation of a specific substrate within a cellular context.[8]

Materials:

  • Cell line expressing the target kinase and substrate

  • Pyrazolopyridine compound

  • Cell lysis buffer supplemented with protease and phosphatase inhibitors

  • Primary antibodies (phospho-specific and total protein)

  • Secondary antibody (HRP-conjugated)

  • SDS-PAGE gels and transfer apparatus

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: a. Seed cells in culture plates and allow them to adhere overnight. b. Treat the cells with various concentrations of the pyrazolopyridine compound for a predetermined time. Include a vehicle-treated control. c. If applicable, stimulate the cells with an appropriate agonist to induce kinase activation and substrate phosphorylation.

  • Cell Lysis: a. Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer. b. Scrape the cells and collect the lysate. c. Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting: a. Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding sample buffer and heating. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. d. Incubate the membrane with the primary antibody specific for the phosphorylated form of the substrate overnight at 4°C. e. Wash the membrane and then incubate with the HRP-conjugated secondary antibody. f. Wash the membrane again and then add the chemiluminescent substrate. g. Capture the signal using an imaging system.

  • Total Protein Analysis: a. Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate to ensure equal protein loading.

Data Analysis:

  • Quantify the band intensities for both the phosphorylated and total protein.

  • Normalize the phospho-protein signal to the total protein signal for each sample.

  • Calculate the percent inhibition of phosphorylation for each compound concentration relative to the stimulated, vehicle-treated control.

  • Plot the percent inhibition versus the logarithm of the compound concentration to determine the EC50 value.

Phosphodiesterases (PDEs): Regulators of Cyclic Nucleotide Signaling

Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers involved in numerous physiological processes.[13] By degrading these cyclic nucleotides, PDEs regulate a wide range of cellular functions, including inflammation, smooth muscle relaxation, and cardiac contractility.[13] Inhibition of specific PDE isoforms can therefore have therapeutic benefits in various diseases.[13][14] Pyrazolopyridine derivatives have been developed as potent and selective inhibitors of PDE4 and PDE5.[15][16][17]

Key Pyrazolopyridine PDE Inhibitors:

CompoundTarget PDETherapeutic Area
Roflumilast Analogs PDE4Inflammatory Diseases (e.g., COPD)
Sildenafil Analogs PDE5Erectile Dysfunction, Pulmonary Hypertension

Table 2: Examples of Pyrazolopyridine-based PDE Inhibitors.[15][16][17]

The inhibitory activity of pyrazolopyridine compounds against PDEs is typically assessed using in vitro enzymatic assays.

Diagram of PDE Inhibitor Evaluation Workflow:

PDE_Workflow cluster_biochemical Biochemical Assay cluster_cell_based Cell-Based Functional Assay PDE_Assay In Vitro PDE Enzyme Assay (Fluorescence Polarization or Colorimetric) IC50 Determine IC50 PDE_Assay->IC50 Cell_cAMP Intracellular cAMP/cGMP Measurement PDE_Assay->Cell_cAMP EC50 Determine EC50 Cell_cAMP->EC50

Caption: Workflow for the evaluation of PDE inhibitors.

Detailed Protocol: In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This assay measures the inhibition of PDE4-mediated hydrolysis of a fluorescently labeled cAMP substrate.[18]

Materials:

  • Recombinant human PDE4B1

  • Fluorescein-labeled cAMP (cAMP-FAM)

  • Binding Agent (phosphate-binding nanobeads)

  • Pyrazolopyridine compound

  • Assay buffer

  • Black, low-volume 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Reaction Setup: a. Add the pyrazolopyridine compound at various concentrations to the wells of the assay plate. b. Add the PDE4B1 enzyme to each well, except for the no-enzyme control. c. Incubate for a short period at room temperature.

  • Initiation of Reaction: a. Add the cAMP-FAM substrate to all wells to start the reaction. b. Incubate the plate for the desired time (e.g., 40 minutes) at room temperature.[6]

  • Detection: a. Add the Binding Agent to each well.[18] The Binding Agent will bind to the hydrolyzed, fluorescein-labeled 5'-AMP, resulting in a large complex with high fluorescence polarization. The unhydrolyzed cAMP-FAM is a small molecule with low polarization. b. Incubate for a further period to allow for binding equilibrium.

  • Measurement: a. Read the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters (e.g., λex=470 nm, λem=528 nm).[18]

Data Analysis:

  • The increase in fluorescence polarization is proportional to the PDE4 activity.

  • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

GABA Receptors: Modulators of Neuronal Excitability

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its receptors, particularly the GABA-A receptor, are ligand-gated ion channels that mediate fast synaptic inhibition.[11] Modulation of GABA-A receptors can produce anxiolytic, sedative, and anticonvulsant effects.[19] Certain pyrazolopyridine compounds, such as tracazolate, have been shown to act as non-sedative anxiolytics by enhancing the binding of GABA to its receptor.[19]

Key Pyrazolopyridine GABA Receptor Modulators:

CompoundTargetTherapeutic Effect
Tracazolate GABA-A ReceptorAnxiolytic
Cartazolate GABA-A ReceptorAnxiolytic
Etazolate GABA-A ReceptorAnxiolytic

Table 3: Examples of Pyrazolopyridine-based GABA Receptor Modulators.[7]

The interaction of pyrazolopyridine compounds with GABA receptors can be assessed using radioligand binding assays and electrophysiological techniques.

Diagram of GABA Receptor Modulator Evaluation Workflow:

GABA_Workflow cluster_binding Binding Assay cluster_functional Functional Assay Binding_Assay Radioligand Binding Assay ([3H]muscimol or [3H]flunitrazepam) Kd_Bmax Determine Kd and Bmax Binding_Assay->Kd_Bmax Electro Electrophysiology (Patch-Clamp) Binding_Assay->Electro GABA_current Measure GABA-evoked currents Electro->GABA_current

Caption: Workflow for evaluating GABA receptor modulators.

Detailed Protocol: GABA-A Receptor Radioligand Binding Assay

This assay measures the ability of a pyrazolopyridine compound to modulate the binding of a radiolabeled ligand to the GABA-A receptor.[17][20][21]

Materials:

  • Rat brain membrane preparation

  • [3H]muscimol (GABA site radioligand) or [3H]flunitrazepam (benzodiazepine site radioligand)

  • Pyrazolopyridine compound

  • Binding buffer (e.g., 50 mM Tris-HCl)

  • Wash buffer

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: a. Homogenize rat brains in a sucrose buffer and perform differential centrifugation to isolate the crude membrane fraction.[17] b. Wash the membranes multiple times to remove endogenous GABA.[20]

  • Binding Reaction: a. In assay tubes, combine the membrane preparation, the radioligand (e.g., [3H]muscimol at a final concentration of 5 nM), and varying concentrations of the pyrazolopyridine compound.[17] b. To determine non-specific binding, include a set of tubes with a high concentration of unlabeled GABA (e.g., 10 mM).[17] c. Incubate the tubes on ice for a sufficient time to reach binding equilibrium (e.g., 45 minutes).[17]

  • Termination and Filtration: a. Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate the bound from the free radioligand. b. Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: a. Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the effect of the pyrazolopyridine compound on the specific binding of the radioligand. For allosteric modulators, this may be an enhancement or inhibition of binding.

  • Plot the specific binding versus the logarithm of the compound concentration to determine the EC50 or IC50.

Carbonic Anhydrases: Regulators of pH and Ion Transport

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, including pH regulation, CO2 and bicarbonate transport, and fluid secretion. Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and as diuretics. Pyrazolopyridine sulfonamides have been identified as a novel class of carbonic anhydrase inhibitors.

The most common method for measuring CA activity and its inhibition is the stopped-flow spectroscopy assay.

Detailed Protocol: Stopped-Flow Assay for Carbonic Anhydrase Inhibition

This assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO2.[5][22][23]

Materials:

  • Stopped-flow spectrophotometer or spectrofluorometer

  • Purified carbonic anhydrase isoenzyme

  • Pyrazolopyridine compound

  • CO2-saturated solution

  • Buffer containing a pH indicator (e.g., pyranine for fluorescence or phenol red for absorbance)[5][22]

Procedure:

  • Reagent Preparation: a. Prepare a buffer solution containing the pH indicator and the carbonic anhydrase enzyme. b. Prepare a separate CO2-saturated solution.

  • Stopped-Flow Measurement: a. Rapidly mix the enzyme-containing buffer with the CO2-saturated solution in the stopped-flow instrument. This initiates the hydration reaction and a subsequent change in pH.[5] b. Monitor the change in absorbance or fluorescence of the pH indicator over time. The rate of this change is proportional to the CA activity.

  • Inhibition Assay: a. Pre-incubate the enzyme with various concentrations of the pyrazolopyridine sulfonamide inhibitor. b. Repeat the stopped-flow measurement to determine the inhibited reaction rates.

Data Analysis:

  • Calculate the initial rate of the reaction from the kinetic traces.

  • Determine the percent inhibition for each inhibitor concentration.

  • Calculate the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

Cellular Assays for Evaluating the Therapeutic Potential of Pyrazolopyridine Compounds

Beyond target-based assays, it is crucial to evaluate the effects of pyrazolopyridine compounds in a cellular context to understand their therapeutic potential and potential liabilities.

Cytotoxicity Assays

Assessing the general toxicity of a compound to cells is a fundamental step in drug development. The MTT assay is a widely used colorimetric assay for this purpose.

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • Cell line of interest

  • Pyrazolopyridine compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or an acidic isopropanol solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: a. Treat the cells with a serial dilution of the pyrazolopyridine compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: a. Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: a. Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measurement: a. Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

Data Analysis:

  • The absorbance is directly proportional to the number of viable cells.

  • Calculate the percent cell viability for each compound concentration relative to the vehicle-treated control.

  • Determine the IC50 (the concentration that inhibits cell growth by 50%) from the dose-response curve.

Apoptosis Assays

Many therapeutic agents, particularly in oncology, exert their effects by inducing apoptosis (programmed cell death). Several assays can be used to detect and quantify apoptosis.

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[13][24] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[13] PI is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membrane integrity (late apoptotic and necrotic cells).

Detailed Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Cells treated with the pyrazolopyridine compound

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting and Washing: a. Harvest the treated and control cells and wash them with cold PBS.

  • Staining: a. Resuspend the cells in Annexin V Binding Buffer. b. Add FITC-Annexin V and PI to the cell suspension. c. Incubate the cells in the dark at room temperature for 15 minutes.[24]

  • Flow Cytometry Analysis: a. Analyze the stained cells by flow cytometry within one hour.[24] b. FITC-Annexin V is typically detected in the FL1 channel, and PI in the FL2 or FL3 channel.

Data Analysis:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Quantify the percentage of cells in each quadrant.

A decrease in the mitochondrial membrane potential is an early event in apoptosis.[3][25] The JC-1 dye is a lipophilic cation that accumulates in the mitochondria of healthy cells, forming red fluorescent J-aggregates.[26] In apoptotic cells with a collapsed ΔΨm, JC-1 remains in the cytoplasm as green fluorescent monomers.[26] The ratio of red to green fluorescence provides a measure of mitochondrial health.[27]

Detailed Protocol: JC-1 Assay

Materials:

  • Cells treated with the pyrazolopyridine compound

  • JC-1 dye

  • CCCP (a mitochondrial membrane potential uncoupler, as a positive control)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Staining: a. Harvest and wash the treated and control cells. b. Incubate the cells with JC-1 staining solution at 37°C for 15-30 minutes.[3][25]

  • Washing: a. Wash the cells to remove the excess dye.

  • Analysis: a. Analyze the cells by flow cytometry, measuring the green fluorescence (FL1 channel) and red fluorescence (FL2 channel).

Data Analysis:

  • Healthy cells will show high red and low green fluorescence.

  • Apoptotic cells will show a shift from red to green fluorescence.

  • Calculate the ratio of red to green fluorescence intensity to quantify the change in ΔΨm.

Caspase-3 is a key executioner caspase in the apoptotic pathway.[28] Its activation is a hallmark of apoptosis. Colorimetric assays for caspase-3 activity utilize a substrate (e.g., DEVD-pNA) that is cleaved by active caspase-3 to release a colored product (p-nitroaniline, pNA).[28][29][30][31]

Detailed Protocol: Colorimetric Caspase-3 Assay

Materials:

  • Lysates from cells treated with the pyrazolopyridine compound

  • Caspase-3 substrate (DEVD-pNA)

  • Reaction buffer

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Lysis: a. Lyse the treated and control cells to release their contents.

  • Assay Reaction: a. Add the cell lysate to the wells of a 96-well plate. b. Add the reaction buffer and the DEVD-pNA substrate.[19][28] c. Incubate the plate at 37°C for 1-2 hours.[19][28]

  • Measurement: a. Measure the absorbance of the released pNA at 405 nm using a microplate reader.[29]

Data Analysis:

  • The absorbance is directly proportional to the caspase-3 activity.

  • Compare the caspase-3 activity in treated samples to that in untreated controls to determine the fold-increase in activity.

Conclusion and Future Directions

The pyrazolopyridine scaffold continues to be a highly fruitful starting point for the design of novel therapeutic agents. Its versatility in targeting key protein families, particularly kinases and phosphodiesterases, has led to significant advances in the treatment of cancer and inflammatory diseases. The experimental workflows and detailed protocols provided in this guide offer a robust framework for the identification and characterization of new pyrazolopyridine-based drug candidates.

Future research in this area will likely focus on the development of more selective inhibitors to minimize off-target effects and improve safety profiles. Furthermore, the exploration of novel therapeutic targets for pyrazolopyridine compounds beyond the well-established classes will undoubtedly open up new avenues for treating a wider range of human diseases. The integration of computational drug design, structural biology, and high-throughput screening will continue to accelerate the discovery of the next generation of pyrazolopyridine-based medicines.

References

  • Hassanzadeh-Afruzi, F., Amiri-Khamakani, Z., Saeidirad, M., Salehi, M. M., Taheri-Ledari, R., & Maleki, A. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Advances, 13(16), 10649-10662. [Link]

  • Semantic Scholar. (n.d.). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. Retrieved from [Link]

  • Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(9), 1643–1657. [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008056176A1 - Pyrazolopyrimidines as phosphodiesterase inhibitors.
  • Li, G., Zhang, Y., Liu, Y., Zhang, Y., Wang, Y., Zhang, Y., ... & Zhang, Y. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. Journal of Medicinal Chemistry, 65(24), 16484–16503. [Link]

  • Yokoyama, N., & Nebert, D. W. (1984). Pharmacology of pyrazolopyridines. Pharmacology & Therapeutics, 24(3), 379–390. [Link]

  • Hamblin, J. N., Angell, T. D., Ballentine, S. K., Bigham, E. C., Blanchard, S. G., Chan, J. H., ... & Weaver, K. L. (2008). Pyrazolopyridines as a novel structural class of potent and selective PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(14), 4237–4241. [Link]

  • Schröder, M., Zaliani, A., & Rauh, D. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR protocols, 2(3), 100729. [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Retrieved from [Link]

  • Li, G., Zhang, Y., Liu, Y., Zhang, Y., Wang, Y., Zhang, Y., ... & Zhang, Y. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. Journal of Medicinal Chemistry, 65(24), 16484–16503. [Link]

  • Al-Samir, S., & Boron, W. F. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 179. [Link]

  • Enna, S. J., & Möhler, H. (2007). The GABA Receptors. Humana Press.
  • Alamshany, Z. M., Algamdi, E. M., Othman, I. M. M., Anwar, M. M., & Nossier, E. S. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Advances, 13(19), 12836–12855. [Link]

  • ResearchGate. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PDE4B1 Assay Kit. Retrieved from [Link]

  • Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(9), 1643–1657. [Link]

  • Hamblin, J. N., Angell, T. D., Ballentine, S. K., Bigham, E. C., Blanchard, S. G., Chan, J. H., ... & Weaver, K. L. (2010). Pyrazolopyridines as potent PDE4B inhibitors: 5-heterocycle SAR. Bioorganic & Medicinal Chemistry Letters, 20(19), 5877–5881. [Link]

  • PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. Retrieved from [Link]

  • Card, G. L., Blasdel, L., England, B. P., Zhang, C., Suzuki, Y., Gillette, S., ... & Schultz, P. G. (2005). A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Nature Biotechnology, 23(2), 201–207. [Link]

  • Al-Samir, S., & Boron, W. F. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 179. [Link]

  • Carlson, T. J., & Waxman, D. J. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual.
  • Enna, S. J., & Möhler, H. (2007). The GABA Receptors. Humana Press.
  • MDPI. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. Retrieved from [Link]

  • Gao, H., & Papageorge, A. G. (2020). Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. Current Protocols in Pharmacology, 89(1), e76. [Link]

  • ResearchGate. (n.d.). JC-1 Mitochondrial Membrane Potential. Retrieved from [Link]

  • ResearchGate. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Retrieved from [Link]

  • ResearchGate. (2025). Design, synthesis and in vitro PDE4 inhibition activity of certain. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • ACS Omega. (2025). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. Retrieved from [Link]

  • G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay (Cat. # 786-1321, 786-1322). Retrieved from [Link]

  • MDPI. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Premoli, I., Castellano, N., Rivolta, D., Belardinelli, P., Tias, B., & Ziemann, U. (2014). TMS-EEG signatures of GABAergic neurotransmission in the human cortex. The Journal of Neuroscience, 34(16), 5603–5612. [Link]

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. The Journal of Biological Chemistry, 246(8), 2561–2573.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Mott, D. D., & Lewis, D. V. (1991). GABAB receptor modulation of excitatory and inhibitory synaptic transmission onto rat CA3 hippocampal interneurons. The Journal of Physiology, 444, 295–315. [Link]

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of 4-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazole-Pyridine Scaffolds in Modern Drug Discovery

The fusion of pyrazole and pyridine rings creates a privileged heterocyclic scaffold that is of significant interest to medicinal chemists and drug development professionals.[1][2] Pyrazole-containing compounds are integral to numerous marketed drugs, exhibiting a wide array of biological activities, including anti-inflammatory and anticancer properties.[3] The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile pharmacophore.[1] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a valuable component in the design of enzyme inhibitors and receptor modulators.

Specifically, the 4-(pyrazol-1-yl)pyridin-3-amine core is a key structural motif in a variety of kinase inhibitors.[4][5] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The title compound, 4-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine, serves as a crucial building block for the synthesis of more complex molecules targeting kinases such as Bruton's tyrosine kinase (BTK) and Interleukin-1 receptor-associated kinase 4 (IRAK4).[6][7] The development of robust and scalable synthetic routes to this intermediate is therefore of paramount importance for advancing research in these therapeutic areas.[6][7]

This document provides a comprehensive guide to the synthesis of this compound, detailing a reliable and reproducible protocol. The narrative emphasizes the rationale behind experimental choices, ensuring both scientific integrity and practical applicability for researchers in the field.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, this compound, involves the disconnection of the C-N bond between the pyridine and pyrazole rings. This approach leads to two key intermediates: 3-amino-4-chloropyridine and 4-methyl-1H-pyrazole .

G cluster_intermediates Target This compound Disconnect C-N Disconnection Target->Disconnect Intermediates Key Intermediates Intermediate1 3-amino-4-chloropyridine Disconnect->Intermediate1 Intermediate2 4-methyl-1H-pyrazole Disconnect->Intermediate2

Caption: Retrosynthetic analysis of the target compound.

The forward synthesis, therefore, comprises three main stages:

  • Synthesis of Intermediate 1: 3-amino-4-chloropyridine. This will be achieved via the reduction of commercially available 4-chloro-3-nitropyridine.

  • Synthesis of Intermediate 2: 4-methyl-1H-pyrazole. This will be synthesized from the condensation of hydrazine with a suitable 1,3-dicarbonyl equivalent.

  • Final Coupling Step. The two intermediates will be coupled via a nucleophilic aromatic substitution (SNA r) reaction to yield the final product.

The overall synthetic workflow is depicted below:

G Start1 4-chloro-3-nitropyridine Step1 Reduction (e.g., Fe/AcOH) Start1->Step1 Intermediate1 3-amino-4-chloropyridine Step1->Intermediate1 FinalStep Nucleophilic Aromatic Substitution (e.g., K2CO3, DMF) Intermediate1->FinalStep Start2 1,1,3,3-Tetramethoxypropane + Methylhydrazine Step2 Condensation/ Cyclization Start2->Step2 Intermediate2 4-methyl-1H-pyrazole Step2->Intermediate2 Intermediate2->FinalStep Product This compound FinalStep->Product

Caption: Overall synthetic workflow.

Detailed Experimental Protocols

Synthesis of 3-amino-4-chloropyridine (Intermediate 1)

This protocol describes the reduction of 4-chloro-3-nitropyridine. The use of iron in acetic acid is a classic and effective method for the reduction of aromatic nitro groups in the presence of sensitive functional groups like halides.[8][9]

Materials:

  • 4-chloro-3-nitropyridine (1.0 eq)

  • Iron powder (Fe, <100 mesh, 3.0 eq)

  • Glacial acetic acid (AcOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-3-nitropyridine and glacial acetic acid (approximately 10 mL per gram of starting material).

  • Stir the mixture to dissolve the starting material.

  • Carefully add iron powder in portions to the stirring solution. The reaction is exothermic.

  • After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with ethyl acetate.

  • Combine the filtrate and washings and carefully neutralize by pouring it into a stirred, ice-cold saturated solution of sodium bicarbonate. Caution: Vigorous gas evolution (CO₂) will occur.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure 3-amino-4-chloropyridine.

Synthesis of 4-methyl-1H-pyrazole (Intermediate 2)

This protocol outlines a general method for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine.[10]

Materials:

  • 3-Buten-2-one (Methyl vinyl ketone) (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Ethanol (EtOH)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 3-buten-2-one in ethanol.

  • Slowly add hydrazine hydrate to the solution at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, remove the ethanol under reduced pressure.

  • The residue can be purified by distillation or column chromatography to yield 4-methyl-1H-pyrazole.

Synthesis of this compound (Final Product)

This final step involves the coupling of the two key intermediates. A nucleophilic aromatic substitution is employed. The base deprotonates the pyrazole, increasing its nucleophilicity to displace the chloride from the electron-deficient pyridine ring.

Materials:

  • 3-amino-4-chloropyridine (1.0 eq)

  • 4-methyl-1H-pyrazole (1.2 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq), anhydrous and finely powdered

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine

Equipment:

  • Schlenk flask or sealed tube

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware

Procedure:

  • To a Schlenk flask, add 3-amino-4-chloropyridine, 4-methyl-1H-pyrazole, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then brine to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of dichloromethane/methanol) to afford the pure this compound.

Alternative Method: Buchwald-Hartwig Amination For substrates where the SNA r reaction is sluggish, a palladium-catalyzed Buchwald-Hartwig coupling can be employed.[11] This would typically involve reacting the intermediates in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in a solvent like dioxane or toluene at elevated temperatures.

Purification and Characterization

The purification and characterization workflow is crucial for verifying the identity and purity of the synthesized compounds.

G cluster_characterization Characterization Crude Crude Product from Workup Purification Column Chromatography (Silica Gel) Crude->Purification PureProduct Pure Compound Purification->PureProduct TLC TLC Analysis PureProduct->TLC NMR ¹H and ¹³C NMR PureProduct->NMR MS Mass Spectrometry (MS) PureProduct->MS Purity HPLC/LC-MS PureProduct->Purity

Caption: Purification and characterization workflow.

Expected Analytical Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (δ, ppm)Expected MS (m/z)
3-amino-4-chloropyridine C₅H₅ClN₂128.56[12]δ 7.8-8.0 (d, 1H), 7.0-7.2 (d, 1H), 6.8-7.0 (dd, 1H), 4.5-5.0 (br s, 2H)[M+H]⁺ = 129.0
4-methyl-1H-pyrazole C₄H₆N₂82.11δ 7.3-7.5 (s, 2H), 3.8-4.0 (s, 3H)[M+H]⁺ = 83.1
This compound C₉H₁₀N₄174.20δ 8.2-8.4 (s, 1H), 8.0-8.2 (d, 1H), 7.8-8.0 (s, 1H), 7.5-7.7 (s, 1H), 7.0-7.2 (d, 1H), 4.0-4.5 (br s, 2H), 2.1-2.3 (s, 3H)[M+H]⁺ = 175.1

Note: Expected NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

Safety and Handling Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 4-chloro-3-nitropyridine: Corrosive and an irritant. Avoid contact with skin and eyes.

  • Iron powder: Flammable solid. Handle away from ignition sources.

  • Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage.

  • Hydrazine hydrate: Toxic, corrosive, and a suspected carcinogen. Handle with extreme caution.

  • DMF: A skin and eye irritant. Can be absorbed through the skin.

  • Potassium Carbonate: Irritant. Avoid inhalation of dust.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[13][14][15] Dispose of chemical waste according to institutional and local regulations.

References

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • BMC Chemistry. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]

  • Google Patents. (n.d.). CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
  • Patsnap. (n.d.). Preparation method of 3-amino-4-methylpyridine - Eureka. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]

  • MDPI. (n.d.). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Retrieved from [Link]

  • Google Patents. (n.d.). CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines.
  • National Center for Biotechnology Information. (n.d.). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. Retrieved from [Link]

  • Google Patents. (n.d.). CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
  • National Center for Biotechnology Information. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-nitropyridin-2-amine. Retrieved from [Link]

  • Google Patents. (n.d.). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.
  • ResearchGate. (n.d.). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. Retrieved from [Link]

  • PubMed. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Retrieved from [Link]

  • ResearchGate. (2022). What are some reliable methods of reducing 4-chloro-3-nitrotoluene?. Retrieved from [Link]

  • PubChem. (n.d.). 1-methyl-1H-pyrazol-4-amine. Retrieved from [Link]

Sources

Application Notes and Protocols for the Use of Pyrazolopyridines in Acute Myeloid Leukemia (AML) Research

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of pyrazolopyridine-based compounds in the investigation of Acute Myeloid Leukemia (AML). This document details the scientific rationale, key molecular targets, and detailed protocols for the application of these versatile small molecules in both in vitro and in vivo AML models.

Introduction: The Therapeutic Potential of Pyrazolopyridines in AML

Acute Myeloid Leukemia is a hematologic malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow, leading to hematopoietic failure. Despite advances in chemotherapy and targeted therapies, the prognosis for many AML patients remains poor, underscoring the urgent need for novel therapeutic strategies.[1] Pyrazolopyridines, a class of heterocyclic compounds structurally similar to purines, have emerged as a promising scaffold in cancer drug discovery due to their ability to target a variety of key signaling molecules implicated in AML pathogenesis.[2]

The versatility of the pyrazolopyridine core allows for the development of inhibitors against a range of targets crucial for AML cell survival, proliferation, and differentiation. These include, but are not limited to:

  • Cyclin-Dependent Kinase 8 (CDK8): A transcriptional regulator involved in oncogenic signaling pathways, including STAT activation.[2][3]

  • FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase frequently mutated in AML, leading to constitutive activation and poor prognosis.[4][5]

  • Janus Kinase 2 (JAK2): A key mediator of cytokine signaling that is often dysregulated in myeloid malignancies.[6]

  • Tyrosine Kinase 2 (TYK2): Another member of the JAK family involved in inflammatory and immune responses that can be aberrantly activated in cancer.

  • Myeloid Cell Leukemia-1 (Mcl-1): An anti-apoptotic BCL-2 family protein that is a critical survival factor for AML cells and a key mediator of resistance to other therapies.[7]

  • Dihydroorotate Dehydrogenase (DHODH): A rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, the inhibition of which can induce differentiation in AML cells.[8][9]

This guide provides detailed methodologies to investigate the effects of pyrazolopyridine-based inhibitors on these targets and pathways in relevant AML models.

Key Molecular Targets and Signaling Pathways

Understanding the mechanism of action of pyrazolopyridine inhibitors requires a clear visualization of the signaling pathways they modulate.

CDK8/STAT Signaling Pathway

CDK8, as part of the Mediator complex, can phosphorylate and activate STAT1 and STAT5, transcription factors that drive the expression of genes involved in cell proliferation and survival.[10][11] Pyrazolopyridine-based CDK8 inhibitors, such as SEL120, can block this phosphorylation, leading to the downregulation of downstream targets like the anti-apoptotic protein Mcl-1.[10][12]

CDK8_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Mediator Mediator Complex CDK8 CDK8 Mediator->CDK8 CDK8->pSTAT Phosphorylation (S) pSTAT->Mediator Nuclear Translocation Mcl1_gene Mcl-1 Gene pSTAT->Mcl1_gene Transcriptional Activation DNA DNA Pyrazolopyridine Pyrazolopyridine (e.g., SEL120) Pyrazolopyridine->CDK8 Inhibition

Caption: CDK8-mediated STAT phosphorylation pathway and its inhibition by pyrazolopyridines.

FLT3 Signaling Pathway

Mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), lead to its constitutive activation, driving downstream signaling through pathways such as RAS/MAPK, PI3K/AKT, and STAT5, ultimately promoting leukemic cell proliferation and survival.[4] Pyrazolopyridine-based FLT3 inhibitors like quizartinib can effectively block this aberrant signaling.[13]

FLT3_Pathway cluster_nucleus Nucleus FLT3 FLT3-ITD RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK AKT AKT PI3K->AKT pAKT pAKT AKT->pAKT pSTAT5 pSTAT5 STAT5->pSTAT5 Proliferation Proliferation & Survival Genes pERK->Proliferation pAKT->Proliferation pSTAT5->Proliferation Pyrazolopyridine Pyrazolopyridine (e.g., Quizartinib) Pyrazolopyridine->FLT3 Inhibition

Caption: FLT3-ITD signaling pathways in AML and their inhibition by pyrazolopyridines.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is a critical signaling cascade for numerous cytokines and growth factors that regulate hematopoiesis. In AML, this pathway can be constitutively active, promoting cell survival and proliferation. Pyrazolopyridine inhibitors targeting JAK2, such as pacritinib, can abrogate this signaling.[14][15]

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK2->STAT pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Proliferation_Genes Proliferation & Survival Genes pSTAT->Proliferation_Genes Transcriptional Activation DNA DNA Pyrazolopyridine Pyrazolopyridine (e.g., Pacritinib) Pyrazolopyridine->JAK2 Inhibition

Caption: The JAK/STAT signaling pathway and its inhibition by pyrazolopyridines in AML.

Mcl-1 and the Intrinsic Apoptosis Pathway

Mcl-1 is an anti-apoptotic protein that sequesters pro-apoptotic proteins like BIM, BAX, and BAK, preventing the initiation of apoptosis. Overexpression of Mcl-1 is a common mechanism of drug resistance in AML. Pyrazolopyridine-based Mcl-1 inhibitors can disrupt the Mcl-1/pro-apoptotic protein interaction, leading to apoptosis.[7][16]

Mcl1_Apoptosis_Pathway cluster_cytoplasm Cytoplasm Mcl1 Mcl-1 BIM BIM Mcl1->BIM Sequestration BAX_BAK BAX/BAK BIM->BAX_BAK Activation MOMP MOMP BAX_BAK->MOMP Induction Pyrazolopyridine Pyrazolopyridine Mcl-1 Inhibitor Pyrazolopyridine->Mcl1 Inhibition Cytochrome_c Cytochrome c MOMP->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis

Caption: Mcl-1 mediated apoptosis regulation and its targeting by pyrazolopyridines.

DHODH and Myeloid Differentiation

DHODH is essential for the de novo synthesis of pyrimidines, which are crucial for DNA and RNA synthesis in rapidly proliferating cells like AML blasts. Inhibition of DHODH by pyrazolopyridines, such as brequinar, leads to pyrimidine starvation, which can induce cell cycle arrest and myeloid differentiation, overcoming the differentiation block characteristic of AML.[8][17]

DHODH_Differentiation_Pathway cluster_mitochondrion Mitochondrial Inner Membrane DHODH DHODH Orotate Orotate DHODH->Orotate Cell_Proliferation Cell Proliferation Differentiation Myeloid Differentiation DHODH->Differentiation Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Pyrimidine_Synthesis De Novo Pyrimidine Synthesis Orotate->Pyrimidine_Synthesis Pyrazolopyridine Pyrazolopyridine (e.g., Brequinar) Pyrazolopyridine->DHODH Inhibition DNA_RNA_Synthesis DNA/RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis DNA_RNA_Synthesis->Cell_Proliferation

Caption: The role of DHODH in pyrimidine synthesis and the induction of differentiation by its inhibitors.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of representative pyrazolopyridine-based inhibitors against various AML cell lines. This data serves as a valuable reference for selecting appropriate compounds and concentrations for experimental studies.

CompoundTarget(s)AML Cell LineAssay TypePotency (IC50/EC50/GI50)Reference
SEL120-34A CDK8MV4-11ViabilityGI50 < 1 µM[10]
KG-1ViabilityGI50 < 1 µM[10]
Quizartinib FLT3MOLM-13ViabilityIC50 = 0.62 ± 0.03 nM[13]
MV4-11ViabilityIC50 = 0.31 ± 0.05 nM[13]
Pacritinib JAK2, FLT3HEL (JAK2 V617F)ViabilityIC50 ~500 nM[6]
FLT3-ITD cellsFLT3 Phos.IC50 = 22 nM[14]
Brequinar DHODHTHP-1DifferentiationED50 ~1 µM[8]
U937DifferentiationED50 ~1 µM[8]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key in vitro and in vivo experiments to assess the efficacy of pyrazolopyridine compounds in AML research.

In Vitro Assays

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. This protocol is fundamental for determining the dose-dependent effects of pyrazolopyridine inhibitors on AML cell lines.

Materials:

  • AML cell lines (e.g., MV4-11, MOLM-13, THP-1, HEL)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Pyrazolopyridine compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding:

    • Harvest exponentially growing AML cells and perform a cell count.

    • Dilute the cells in complete culture medium to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to acclimate.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazolopyridine compound in complete culture medium from the stock solution. A typical concentration range would be from 0.01 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.

    • Carefully remove 50 µL of medium from each well and add 50 µL of the diluted compound or vehicle control.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the 72-hour incubation, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 incubator, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.

Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • AML cell lines

  • Pyrazolopyridine compound

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed AML cells in 6-well plates at a density of 2 x 10^5 cells/mL in complete culture medium.

    • Treat the cells with the pyrazolopyridine compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells twice with ice-cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour of staining.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data using appropriate software to quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (viable cells)

      • Annexin V+ / PI- (early apoptotic cells)

      • Annexin V+ / PI+ (late apoptotic/necrotic cells)

      • Annexin V- / PI+ (necrotic cells)

Rationale: AML is characterized by a block in myeloid differentiation. Some pyrazolopyridine inhibitors, particularly those targeting DHODH, can induce differentiation. This protocol uses flow cytometry to quantify the expression of myeloid differentiation markers CD11b and CD14.[8][18]

Materials:

  • AML cell lines capable of differentiation (e.g., THP-1, HL-60)

  • Pyrazolopyridine compound

  • 6-well plates

  • Fluorochrome-conjugated anti-human CD11b and CD14 antibodies

  • Isotype control antibodies

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed THP-1 or HL-60 cells in 6-well plates at a density of 2 x 10^5 cells/mL.

    • Treat the cells with the pyrazolopyridine compound at various concentrations for 48 to 96 hours. Include a vehicle control and a positive control for differentiation (e.g., Phorbol 12-myristate 13-acetate (PMA) for THP-1 cells).[19][20]

  • Antibody Staining:

    • Harvest the cells and wash them once with FACS buffer.

    • Resuspend the cells in 100 µL of FACS buffer.

    • Add the recommended concentrations of anti-CD11b and anti-CD14 antibodies (or isotype controls in separate tubes).

    • Incubate for 30 minutes on ice in the dark.

  • Flow Cytometry Analysis:

    • Wash the cells twice with FACS buffer to remove unbound antibodies.

    • Resuspend the cells in 500 µL of FACS buffer.

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events.

    • Determine the percentage of CD11b and/or CD14 positive cells.

In Vivo Studies

Rationale: To evaluate the in vivo efficacy of pyrazolopyridine compounds, a xenograft mouse model using human AML cell lines or patient-derived cells is essential. This protocol outlines the establishment of a disseminated AML model and the assessment of therapeutic response.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • AML cell line expressing luciferase (e.g., MV4-11-luc)

  • Pyrazolopyridine compound

  • Vehicle for drug formulation (e.g., 0.5% methylcellulose)

  • D-luciferin

  • Bioluminescence imaging system (e.g., IVIS)

  • Gavage needles

Protocol:

  • AML Cell Implantation:

    • On day 0, inject 1 x 10^6 MV4-11-luc cells in 100 µL of sterile PBS into the tail vein of each mouse.

  • Tumor Burden Monitoring and Treatment Initiation:

    • Monitor tumor engraftment and progression by weekly bioluminescence imaging.

    • To image, intraperitoneally inject each mouse with D-luciferin (150 mg/kg) and image 10 minutes later.

    • Once a detectable and consistent tumor burden is established (typically 7-10 days post-injection), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Prepare the pyrazolopyridine compound in the appropriate vehicle.

    • Administer the compound to the treatment group via oral gavage at a predetermined dose and schedule (e.g., 30 mg/kg, once daily for 21 days).

    • Administer the vehicle alone to the control group.

  • Efficacy Assessment:

    • Monitor the body weight of the mice daily as an indicator of toxicity.

    • Perform bioluminescence imaging weekly to assess tumor burden. Quantify the total flux (photons/second) for each mouse.

    • At the end of the study, or when mice in the control group show signs of advanced disease, euthanize all animals.

    • Collect bone marrow and spleen to assess leukemic infiltration by flow cytometry for human CD45+ cells.

  • Data Analysis:

    • Plot the mean tumor burden (total flux) over time for each group.

    • Compare the tumor growth between the treatment and control groups using appropriate statistical analysis.

    • Generate Kaplan-Meier survival curves and perform log-rank tests to compare the survival of the different groups.

Conclusion and Future Directions

The pyrazolopyridine scaffold represents a highly versatile platform for the development of targeted therapies against AML. The protocols outlined in this guide provide a robust framework for the preclinical evaluation of novel pyrazolopyridine-based inhibitors. By elucidating the mechanisms of action and demonstrating in vivo efficacy, researchers can advance the most promising candidates toward clinical development. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring combination therapies to overcome resistance, and identifying predictive biomarkers to guide patient selection in clinical trials.

References

  • SEL120-34A is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains. (2017). Oncotarget, 8(20), 33767–33780. [Link]

  • MK256 is a novel CDK8 inhibitor with potent antitumor activity in AML through downregulation of the STAT pathway. (2022). eScholarship, University of California. [Link]

  • Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. (2022). Anticancer Agents in Medicinal Chemistry, 22(9), 1643-1657. [Link]

  • CDK8 inhibitor can fight AML, though it's unclear how. (2019). MDedge Hematology & Oncology. [Link]

  • Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms. (2023). Scientific Reports, 13(1), 12345. [Link]

  • The Phase III QuANTUM-Wild trial: quizartinib in newly diagnosed FLT3-ITD-negative AML. (2025). VJHemOnc. [Link]

  • Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor CCT241736. (2020). Haematologica, 105(4), e189–e193. [Link]

  • Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19. (2021). ACS Medicinal Chemistry Letters, 12(11), 1778–1784. [Link]

  • Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia. (2016). Cell, 165(2), 317-329. [Link]

  • Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors. (2024). Journal of Medicinal Chemistry. [Link]

  • Pacritinib (SB1518), a JAK2/FLT3 inhibitor for the treatment of acute myeloid leukemia. (2011). Blood Cancer Journal, 1(11), e44. [Link]

  • Standardized protocols for differentiation of THP-1 cells to macrophages with distinct M(IFNγ+LPS), M(IL-4) and M(IL-10) phenotypes. (2020). Journal of Immunological Methods, 478, 112721. [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2026). RSC Advances. [Link]

  • Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. (2025). European Journal of Medicinal Chemistry, 283, 117006. [Link]

  • Discovery of a Highly Selective JAK2 Inhibitor, BMS-911543, for the Treatment of Myeloproliferative Neoplasms. (2013). ACS Medicinal Chemistry Letters, 4(11), 1048-1053. [Link]

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. (2023). Journal of Medicinal Chemistry, 66(16), 11349-11371. [Link]

  • Cell counts and growth rates for cells treated with quizartinib at IC50... (n.d.). ResearchGate. [Link]

  • Cell culture of THP-1 monocytes and differentiation into macrophages with PMA. (2024). protocols.io. [Link]

  • Comprehensive kinase profile of pacritinib, a nonmyelosuppressive Janus kinase 2 inhibitor. (2016). OncoTargets and Therapy, 9, 4865–4874. [Link]

  • TYK2 and pan-JAK inhibitors reduce viability and pYSTAT1/3 expression... (n.d.). ResearchGate. [Link]

  • Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms. (2010). Blood, 115(15), 3109-3117. [Link]

  • Discovery of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors That Demonstrate in Vivo Activity in Mouse Xenograft Models of Human Cancer. (2019). Journal of Medicinal Chemistry, 62(8), 3971-3988. [Link]

  • Abstract 1306: SEL120, a potent and specific inhibitor of CDK8 induces complete remission in human patient derived xenograft models of acute myeloid leukemia. (2019). Cancer Research, 79(13_Supplement), 1306-1306. [Link]

  • Pacritinib Therapy for JAK2 Inhibitor-Naïve or -Experienced Patients with Myelofibrosis: Mayo Clinic Series of 60 Consecutive Patients Treated Outside of Clinical Trials. (2018). Blood, 132(Supplement 1), 60. [Link]

  • Discovery of novel and potent CDK8 inhibitors for the treatment of acute myeloid leukaemia. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305852. [Link]

  • Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. (2020). International Journal of Molecular Sciences, 21(18), 6806. [Link]

  • Experimental drugs in clinical trials for acute myeloid leukemia: innovations, trends, and opportunities. (2023). Expert Opinion on Investigational Drugs, 32(1), 37-53. [Link]

  • Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of Acute Myeloid Leukemia. (2025). ResearchGate. [Link]

  • What are Mcl-1 inhibitors and how do they work?. (2024). Patsnap. [Link]

  • Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells. (2020). Oncotarget, 11(11), 964–978. [Link]

  • Synergistic Action of MCL-1 Inhibitor with BCL-2/BCL-XL or MAPK Pathway Inhibitors Enhances Acute Myeloid Leukemia Cell Apoptosis and Differentiation. (2023). International Journal of Molecular Sciences, 24(8), 7208. [Link]

  • The sensitivity of acute myeloid leukemia to CDK8/19 inhibitors is determined by their metabolic profile. (2025). bioRxiv. [Link]

  • Standardized protocols for differentiation of THP-1 cells to macrophages with distinct M(IFNγ+LPS), M(IL-4) and M(IL-10). (2020). Journal of Immunological Methods, 478, 112721. [Link]

  • SEL120: a promising CDK8 kinase inhibitor for AML. (2019). Drug Target Review. [Link]

  • DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation. (2023). eLife, 12, e84119. [Link]

  • Effects of JAK1/2 inhibition on bone marrow stromal cells of myeloproliferative neoplasm (MPN) patients and healthy individuals. (2018). European Journal of Haematology, 100(6), 571-580. [Link]

  • Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors. (2019). Journal of Medicinal Chemistry, 62(8), 3971-3988. [Link]

  • Phase 2 study of the JAK kinase inhibitor ruxolitinib in patients with refractory leukemias, including postmyeloproliferative neoplasm acute myeloid leukemia. (2013). Cancer, 119(20), 3712-3720. [Link]

  • Culturing and differentiating THP-1 cells. (n.d.). Nanopartikel.info. [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2022). Molecules, 27(19), 6296. [Link]

  • Mendelian randomization and clinical trial evidence supports TYK2 inhibition as a therapeutic target for autoimmune diseases. (2023). Nature Communications, 14(1), 1032. [Link]

  • SEL120-34A is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains. (2017). Oncotarget, 8(20), 33767-33780. [Link]

  • Bring on the brequinar: an approach to enforce the differentiation of myeloid-derived suppressor cells. (2022). Journal of Clinical Investigation, 132(23), e165385. [Link]

  • Erlotinib potentiates the accumulation and efficacy of ethacridine in acute myeloid leukemia cells. (2019). Haematologica, 104(12), e556–e559. [Link]

  • DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma. (2022). JCI Insight, 7(15), e155843. [Link]

  • Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. (2023). ChemMedChem, 18(11), e202300063. [Link]

  • Quizartinib, venetoclax, and decitabine in patients with FLT3-ITD AML: a Phase I/II trial. (2024). VJHemOnc. [Link]

Sources

How to design in vitro assays with 4-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the In Vitro Characterization of 4-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine: Application Notes and Protocols

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The compound this compound belongs to a class of nitrogen-containing heterocyclic molecules built upon a pyrazole core. This scaffold is recognized in medicinal chemistry as a "privileged structure" due to its recurrence in a multitude of clinically successful drugs, particularly as a cornerstone for potent and selective protein kinase inhibitors.[1] Derivatives of the pyrazole ring are key components in approved therapeutics for various cancers, demonstrating their robust utility in targeting the ATP-binding site of kinases.[2]

Given this strong precedent, it is logical to approach the in vitro characterization of this compound with the hypothesis that it functions as a kinase inhibitor. Dysregulation of protein kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making novel kinase inhibitors highly sought-after therapeutic candidates.

This document, authored for researchers, scientists, and drug development professionals, provides a comprehensive, step-by-step guide to designing and executing a robust in vitro assay cascade. The objective is to thoroughly characterize the biochemical and cellular activity of this compound, establishing its potency, mechanism of action, and cellular efficacy. We will move beyond a simple listing of steps to explain the scientific rationale behind each experimental choice, ensuring a self-validating and rigorous investigational workflow.

Part 1: The Starting Point: Biochemical Assays for Potency and Primary Target Identification

The foundational step in characterizing a putative kinase inhibitor is the biochemical assay. These cell-free systems utilize purified, recombinant kinase enzymes, specific substrates (often peptides), and the co-factor ATP to directly measure the compound's ability to inhibit the phosphorylation reaction. This approach provides a clean, unambiguous measure of potency (typically as an IC50 value) without the complexities of cellular uptake, metabolism, or off-target effects.

Rationale for Target Selection

Based on the extensive literature on pyrazole-based inhibitors, an initial screening panel should include kinases implicated in oncology and inflammation. Key families to consider include:

  • Receptor Tyrosine Kinases (RTKs): Such as FLT3, often mutated in Acute Myeloid Leukemia (AML).[3]

  • Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle, frequently dysregulated in cancer.[2][4]

  • MAP Kinases: Including p38, a key mediator of inflammatory responses.[5][6]

  • Non-receptor Tyrosine Kinases and Serine/Threonine Kinases: Such as RIPK1 (inflammation, necroptosis) and TBK1 (innate immunity).

Selecting the Right Assay Technology

Modern kinase assays have largely moved away from radioactive methods due to safety and disposal concerns.[7] Two of the most robust, sensitive, and high-throughput-friendly technologies are luminescence-based ADP detection and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Luminescence-Based ADP Quantification (e.g., ADP-Glo™ Kinase Assay): This method quantifies kinase activity by measuring the amount of ADP produced.[8][9] The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which then drives a luciferase-luciferin reaction, generating a light signal that is directly proportional to kinase activity.[8] Inhibition is therefore measured as a decrease in luminescence.[9]

  • Time-Resolved FRET (e.g., LanthaScreen®): TR-FRET assays measure the accumulation of the phosphorylated product.[10] A substrate peptide is labeled with a FRET acceptor (e.g., fluorescein), and a phospho-specific antibody is labeled with a long-lifetime FRET donor (e.g., terbium). When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal.[11] Kinase inhibition results in a loss of signal.

Experimental Workflow: From Primary Screening to IC50 Determination

The following diagram illustrates the initial biochemical characterization phase.

cluster_0 Biochemical Assay Workflow A Single-Dose Primary Screen (e.g., 1 or 10 µM) B Identify 'Hits' (% Inhibition > 50%) A->B Analyze Data C Dose-Response Assay (e.g., 10-point titration) B->C For Active Kinases D Calculate IC50 Value (Non-linear regression) C->D Plot & Curve Fit

Caption: Initial workflow for biochemical characterization of the compound.

Detailed Protocol 1: IC50 Determination using the ADP-Glo™ Kinase Assay

This protocol provides a universal method for determining the half-maximal inhibitory concentration (IC50) of this compound against a selected kinase.

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate (protein or peptide)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP at a concentration near the Kₘ for the specific kinase[12]

  • Compound stock solution (e.g., 10 mM in 100% DMSO)

  • White, opaque 96- or 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the compound. Start by diluting the 10 mM DMSO stock into kinase buffer to create the highest concentration for your curve (e.g., 100 µM), ensuring the final DMSO concentration in the assay is ≤1%. Perform a 1:3 or 1:5 serial dilution across 10 points. Prepare a "vehicle control" with DMSO only.

  • Kinase Reaction Setup (e.g., 10 µL final volume):

    • Add 2.5 µL of your serially diluted compound or vehicle control to the wells of the assay plate.

    • Add 5 µL of a 2X enzyme/substrate mix (containing the kinase and substrate at 2X the final desired concentration in kinase buffer).

    • Pre-incubate for 15 minutes at room temperature. This step allows the compound to bind to the enzyme before the reaction starts.[13]

  • Initiate Kinase Reaction:

    • Add 2.5 µL of 4X ATP solution to all wells to start the reaction.

    • Incubate for the desired reaction time (e.g., 60 minutes) at room temperature. The time should be within the linear range of the enzyme reaction, which should be determined during assay development.[12]

  • Terminate Reaction and Deplete ATP:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

  • Detect ADP and Measure Luminescence:

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read the plate on a luminometer.

  • Data Analysis:

    • Normalize the data: Set the average signal from the "vehicle control" wells as 100% activity and the average signal from "no enzyme" control wells as 0% activity.

    • Plot the normalized % inhibition against the logarithm of the compound concentration.

    • Fit the data using a four-parameter logistic (sigmoidal dose-response) equation to determine the IC50 value.

Data Presentation: Biochemical Potency

Kinase TargetIC50 (nM)
Kinase A55
Kinase B1,200
Kinase C>10,000
Kinase D210

Part 2: Elucidating the Mechanism of Action

Once potency is established, understanding how the compound inhibits the kinase is critical. For ATP-pocket-directed scaffolds like pyrazoles, the most probable mechanism is competitive inhibition with ATP.[14] Verifying this is a key step in validating the compound's mode of action.

cluster_0 ATP-Competitive Inhibition Kinase Kinase Active Site Product ADP + P-Substrate Kinase->Product Catalyzes ATP ATP ATP->Kinase Binds Inhibitor Inhibitor (Compound) Inhibitor->Kinase Binds & Blocks ATP

Caption: Principle of an ATP-competitive kinase inhibitor.

Detailed Protocol 2: ATP Competition Assay

This assay determines if the compound's potency (IC50) is dependent on the ATP concentration. A rightward shift in the IC50 value as ATP concentration increases is the hallmark of an ATP-competitive inhibitor.

Procedure:

  • Follow the general procedure outlined in Detailed Protocol 1 .

  • Set up three or more parallel dose-response experiments.

  • In each experiment, use a different, fixed concentration of ATP. Recommended concentrations are:

    • Low ATP (e.g., at or below the Kₘ value for the kinase)

    • Medium ATP (e.g., 5-10 fold above Kₘ)

    • High ATP (e.g., a physiologically relevant concentration like 1 mM)[15]

  • Determine the IC50 value for the compound at each ATP concentration.

  • Plot the IC50 curves on the same graph. A clear separation and rightward shift of the curves with increasing ATP confirms ATP-competitive binding.

Part 3: From Benchtop to Biology: Cell-Based Assays

While biochemical assays are essential for determining direct enzyme inhibition, they do not guarantee activity in a biological system. Cell-based assays are the crucial next step to confirm that the compound can:

  • Cross the cell membrane.

  • Engage its intended target in the complex cellular milieu.

  • Inhibit the downstream signaling pathway.

  • Elicit a functional cellular response (e.g., inhibit proliferation or induce apoptosis).

Modeling a Disease-Relevant Pathway: FLT3 in Acute Myeloid Leukemia

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase where activating mutations (like internal tandem duplications, or ITD) are a common driver of Acute Myeloid Leukemia (AML).[3][16] Cell lines like MV4-11, which harbor an FLT3-ITD mutation, are constitutively dependent on FLT3 signaling for their survival and proliferation, making them an excellent model system.[3]

cluster_1 FLT3 Signaling Pathway in AML FLT3 FLT3-ITD (Constitutively Active) PI3K PI3K FLT3->PI3K Activates RAS RAS FLT3->RAS Activates STAT5 STAT5 FLT3->STAT5 Activates Inhibitor 4-(4-methyl-1H-pyrazol-1-yl) pyridin-3-amine Inhibitor->FLT3 Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation STAT5->Proliferation

Caption: Simplified FLT3 signaling cascade in AML cells.[17][18]

Detailed Protocol 3: Western Blot for Target Engagement (Phospho-STAT5)

This protocol measures the compound's ability to inhibit the phosphorylation of STAT5, a direct downstream target of FLT3.[3] A reduction in phosphorylated STAT5 (p-STAT5) provides direct evidence of on-target activity in cells.

Materials:

  • MV4-11 cells (or other relevant cell line)

  • Cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Compound stock solution (10 mM in DMSO)

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[19][20]

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Blocking Buffer (5% BSA in TBST is recommended for phospho-proteins)[20]

  • Primary antibodies: Rabbit anti-phospho-STAT5 (Tyr694) and Rabbit anti-total-STAT5

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed MV4-11 cells in a 6-well plate. Once they reach the desired density, treat the cells with increasing concentrations of the compound (e.g., 0, 10, 100, 1000 nM) for a set time (e.g., 2-4 hours).

  • Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse with ice-cold lysis buffer containing inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-STAT5 overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane extensively with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash again, then apply the ECL substrate and visualize the bands using a chemiluminescence imager.

  • Stripping and Reprobing: To ensure the changes in phosphorylation are not due to changes in total protein levels, the membrane can be stripped and reprobed with the antibody against total STAT5.[19]

Detailed Protocol 4: Cell Viability Assay for Cellular Potency

This protocol measures the functional consequence of inhibiting the target kinase—a reduction in cancer cell proliferation or viability.

Materials:

  • MV4-11 cells

  • Cell culture medium

  • Compound stock solution

  • White, clear-bottom 96-well plates suitable for cell culture

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed MV4-11 cells into a 96-well plate at a low density (e.g., 5,000-10,000 cells/well) and allow them to acclimate.

  • Compound Treatment: Add serially diluted compound to the wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂). This duration allows for multiple cell doublings, making the effects on proliferation apparent.

  • Assay Readout:

    • Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of media in the well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active cells.

  • Data Analysis: Normalize the data (vehicle control = 100% viability, no-cell control = 0% viability) and plot a dose-response curve to calculate the cellular IC50 (or GI50) value.

Data Presentation: Cellular Activity

Assay TypeCell LineIC50 (nM)
p-STAT5 Inhibition (WB)MV4-1115
Cell Viability (72 hr)MV4-1145

Conclusion: A Comprehensive and Validated Approach

This guide outlines a systematic, multi-faceted strategy for the in vitro characterization of this compound. By progressing logically from direct biochemical assays to mechanism-of-action studies and finally to physiologically relevant cell-based assays, researchers can build a comprehensive data package. This workflow not only determines the compound's potency against specific kinase targets but also validates its mechanism and confirms its efficacy in a cellular context. The final crucial step, not detailed here but essential for any drug discovery program, is to perform a broad kinase selectivity screen to understand the compound's profile across the human kinome, providing critical insights into potential on- and off-target activities. Following this rigorous, self-validating approach will provide the robust data needed to make informed decisions about the future development of this promising compound.

References

  • Abu Thaher, B., et al. (2012). Regioisomeric switch from 3-(4-fluorophenyl)-4-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine to 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine completely changed the inhibitory profile from p38α MAP kinase to kinases relevant in cancer. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2779. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs Website. Available at: [Link]

  • Bio-Rad. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Website. Available at: [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience Website. Available at: [Link]

  • Ferreira, L. G., et al. (2019). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 7, 687. Available at: [Link]

  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637. Available at: [Link]

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs Website. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH Website. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology Website. Available at: [Link]

  • Asati, V., et al. (2022). A review on the role of cyclin dependent kinases in cancers. Journal of Family Medicine and Primary Care, 11(10), 5851. Available at: [Link]

  • International Centre for Kinase Profiling. (n.d.). Services | ATP Competition Assay. MRC PPU Website. Available at: [Link]

  • Kiyoi, H. (2017). FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. Pathology International, 67(11), 543-551. Available at: [Link]

  • Wikipedia. (2024). Cyclin-dependent kinase. Wikipedia. Available at: [Link]

  • Creative Diagnostics. (n.d.). CDK Signaling Pathway. Creative Diagnostics Website. Available at: [Link]

  • Ergin, E., et al. (2016). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Current pharmaceutical biotechnology, 17(14), 1222-1230. Available at: [Link]

  • Copeland, R. A. (2005). Evaluation of enzyme inhibitors in drug discovery: a guide for medicinal chemists and pharmacologists. John Wiley & Sons.
  • Gkeka, P., & Zou, J. (2017). In silico methods for the design of kinase inhibitors. Methods in molecular biology (Clifton, N.J.), 1647, 185-212.
  • ResearchGate. (n.d.). FLT3 Signaling pathways and their dysregulation in AML. ResearchGate. Available at: [Link]

  • Creative Diagnostics. (n.d.). P38 Signaling Pathway. Creative Diagnostics Website. Available at: [Link]

  • Wikipedia. (2023). Cyclin-dependent kinase. Wikipedia. Available at: [Link]

  • Cuadrado, I., & Nebreda, A. R. (2020). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Seminars in cell & developmental biology, 108, 28-37.
  • Ergin, E., et al. (2016). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Current pharmaceutical biotechnology, 17(14), 1222–1230.
  • ASH Publications. (2009). FLT3 ITD Signaling Profiles in AML Samples Harboring Mutations. Blood, 114(22), 369. Available at: [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience Website. Available at: [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Website. Available at: [Link]

  • KCAS Bio. (2022). FLT3 Inhibitors in AML: Tackling Therapy Resistance. KCAS Bio Website. Available at: [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne Website. Available at: [Link]

  • Jameson, K. L., et al. (2012). Probing protein kinase-ATP interactions using a fluorescent ATP analog. Methods in molecular biology (Clifton, N.J.), 922, 11-23. Available at: [Link]

  • Grünewald, T. G., et al. (2021). The Role of CDK Pathway Dysregulation and Its Therapeutic Potential in Soft Tissue Sarcoma. Cancers, 13(16), 4067. Available at: [Link]

  • ecancer. (2015, March 20). Targeting CDK pathways in cancer treatment [Video]. YouTube. Available at: [Link]

  • Wikipedia. (2023). p38 mitogen-activated protein kinases. Wikipedia. Available at: [Link]

  • Al-Harbi, S., et al. (2023). FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies. Cureus, 15(9), e45778. Available at: [Link]

  • Eto, M., et al. (2020). Kinase Activity-Tagged Western Blotting Assay. Biotechnology and Applied Biochemistry, 67(5), 757-761. Available at: [Link]

  • QIAGEN. (n.d.). p38 MAPK Signaling. QIAGEN GeneGlobe. Available at: [Link]

  • Norman, R. A., et al. (2009). Kinase-targeted libraries: the design and synthesis of novel, potent, and selective kinase inhibitors. Journal of medicinal chemistry, 52(17), 5293-5309.
  • BioSolveIT. (2024, March 1). Workshop Kinase Ligand Design [Video]. YouTube. Available at: [Link]

Sources

Application & Protocol Guide: Characterizing 4-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine as a Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the characterization of 4-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine as a novel positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). We delve into the scientific rationale behind mGlu4 as a therapeutic target, the nuanced mechanism of positive allosteric modulation, and present detailed, field-proven protocols for in vitro characterization. This document is designed to serve not only as a methodological guide but also as an explanatory resource, elucidating the causality behind experimental choices to ensure robust and reproducible results.

Scientific Introduction: The Therapeutic Promise of mGlu4 Modulation

The metabotropic glutamate receptor 4 (mGlu4), a Class C G-protein coupled receptor (GPCR), has emerged as a significant target for therapeutic intervention in a range of neurological and psychiatric disorders.[1] Unlike ionotropic receptors, mGluRs modulate neuronal excitability and synaptic transmission through secondary messenger systems.[2] mGlu4 is a member of the group III mGlu receptors, which are typically coupled to the Gαi/o protein.[3] Upon activation by the endogenous ligand glutamate, mGlu4 initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This mechanism is critical for fine-tuning neurotransmission.

Presynaptically located mGlu4 receptors act as autoreceptors to reduce excessive glutamate release, making them an attractive target for conditions characterized by glutamatergic dysregulation. The activation of mGlu4 has shown considerable promise in preclinical models of Parkinson's disease, anxiety, and substance use disorders.[2][4]

The Superiority of Positive Allosteric Modulators (PAMs)

Directly activating GPCRs with orthosteric agonists can lead to receptor desensitization, off-target effects, and a disruption of natural signaling patterns. Positive allosteric modulators (PAMs) represent a more sophisticated therapeutic strategy.[5] These molecules bind to a topographically distinct site from the endogenous ligand, known as an allosteric site.[1] PAMs do not activate the receptor on their own but rather enhance the receptor's affinity for and/or efficacy of the endogenous agonist (glutamate).[5][6] This approach offers several key advantages:

  • Spatio-temporal Precision: PAMs only act when and where the endogenous ligand is present, preserving the natural rhythm of neurotransmission.

  • Improved Selectivity: Allosteric sites are often less conserved across receptor subtypes than orthosteric sites, allowing for the development of highly selective modulators.[7]

  • "Saturable" Effect: The modulatory effect of a PAM is limited by the concentration of the endogenous agonist, which can reduce the risk of over-stimulation and provide a better safety profile.

This compound , a compound featuring a pyrazole-pyridine scaffold known in medicinal chemistry[8][9], is investigated here as a selective mGlu4 PAM. The following sections provide the necessary protocols to validate its activity and characterize its pharmacological profile.

Mechanism of Action: mGlu4 Signaling & PAM Enhancement

The canonical signaling pathway for mGlu4 involves its coupling to Gαi/o. The binding of glutamate to the orthosteric site on the receptor's large extracellular Venus flytrap domain induces a conformational change, activating the G-protein. The Gαi subunit then dissociates and inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP. A PAM, such as this compound, binds within the seven-transmembrane (7TM) domain, stabilizing the active conformation of the receptor and potentiating this glutamate-induced response.[1]

mGlu4_PAM_Mechanism cluster_membrane Cell Membrane mGlu4 mGlu4 Receptor (7TM) G_protein Gαi/o G-Protein mGlu4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Glutamate Glutamate (Orthosteric Ligand) Glutamate->mGlu4 Binds PAM This compound (Allosteric Modulator) PAM->mGlu4 Binds & Potentiates ATP ATP ATP->AC Downstream Decreased Neurotransmitter Release cAMP->Downstream Leads to

Caption: Mechanism of mGlu4 activation and positive allosteric modulation.

In Vitro Characterization Protocols

The following protocols are designed to quantify the potency and efficacy of this compound at the human mGlu4 receptor.

Protocol 1: Quantifying Potency via cAMP Inhibition Assay

Scientific Rationale: Since mGlu4 is a Gαi/o-coupled receptor, its direct functional output is the inhibition of cAMP production. This assay is the gold-standard functional screen for determining the potency (EC₅₀) of an mGlu4 PAM. We measure the ability of the test compound to enhance the glutamate-mediated inhibition of forskolin-stimulated cAMP levels. Forskolin is a direct activator of adenylyl cyclase, ensuring a robust and measurable cAMP signal to inhibit.[10]

cAMP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A1 Culture CHO-K1 cells stably expressing human mGlu4 A2 Harvest and resuspend cells in stimulation buffer A1->A2 B1 Plate cells in a 384-well assay plate A2->B1 B2 Add test compound (PAM) dilutions + constant EC₂₀ Glutamate B1->B2 B3 Add Forskolin to stimulate adenylyl cyclase B2->B3 B4 Incubate at RT B3->B4 B5 Add cAMP detection reagents (e.g., HTRF or AlphaScreen) B4->B5 C1 Read plate on a compatible plate reader B5->C1 C2 Plot % Inhibition vs. [Compound] C1->C2 C3 Calculate EC₅₀ and Eₘₐₓ values using non-linear regression C2->C3

Caption: Workflow diagram for the mGlu4 cAMP inhibition assay.

Methodology:

  • Cell Culture:

    • Maintain Chinese Hamster Ovary (CHO-K1) cells stably expressing the human mGlu4 receptor in DMEM/F12 medium supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

    • Culture cells to ~80-90% confluency before the assay.

  • Reagent Preparation:

    • Test Compound: Prepare a 10 mM stock of this compound in 100% DMSO. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO, then dilute into assay buffer.

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • Glutamate Solution: Prepare a stock solution of L-glutamate in assay buffer. The final concentration used in the assay should be approximately the EC₂₀ value, which must be predetermined for the cell line.

    • Forskolin Solution: Prepare a stock in DMSO. The final concentration should stimulate cAMP to ~80% of its maximum (typically 1-10 µM).

    • cAMP Detection: Use a commercial kit (e.g., HTRF cAMP Dynamic 2 or AlphaScreen cAMP Assay Kit) and prepare reagents according to the manufacturer's protocol.[11]

  • Assay Procedure (384-well format):

    • Harvest cells and resuspend in assay buffer to the desired density (typically 2,000-5,000 cells/well).

    • Dispense 5 µL of the cell suspension into each well.

    • Add 5 µL of the test compound serial dilution containing a constant concentration of EC₂₀ glutamate. For control wells, add buffer with EC₂₀ glutamate (0% potentiation) and buffer with a saturating concentration of an mGlu4 agonist (100% inhibition).

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of the forskolin solution to all wells.

    • Incubate for 30 minutes at room temperature.

    • Add 5 µL of each detection reagent (e.g., cAMP-d2 and anti-cAMP-cryptate for HTRF) as per the kit instructions.[11]

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Analysis:

    • Read the plate using a suitable plate reader (e.g., an Envision plate reader for HTRF).

    • Calculate the percentage of inhibition of the forskolin response for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter variable slope equation to determine the EC₅₀ (potency) and Eₘₐₓ (maximal efficacy).

Protocol 2: High-Throughput Screening via Calcium Mobilization Assay

Scientific Rationale: Native mGlu4 coupling to Gαi/o does not produce a calcium signal. To enable a high-throughput, fluorescence-based assay, a chimeric G-protein, such as Gαqi5, is co-expressed in the cell line.[7] This chimera effectively reroutes the mGlu4 activation signal through the Gαq pathway, which activates phospholipase C and results in a measurable increase in intracellular calcium ([Ca²⁺]i). This assay is highly robust for screening large compound libraries. While indirect, it is a validated and widely used method for identifying and characterizing mGlu4 modulators.[7][12]

Calcium_Workflow cluster_prep Preparation cluster_assay FLIPR Assay Execution cluster_analysis Data Analysis A1 Plate CHO-hmGlu4-Gqi5 cells in 384-well plates A2 Incubate overnight A1->A2 A3 Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) A2->A3 B1 Place cell and compound plates into a FLIPR instrument A3->B1 B2 Measure baseline fluorescence B3 Add test compound (PAM) dilutions B2->B3 B4 Measure fluorescence (PAM-only activity) B3->B4 B5 Add EC₂₀ Glutamate B4->B5 B6 Measure fluorescence (Potentiation) B5->B6 C1 Calculate fluorescence change (peak - baseline) B6->C1 C2 Plot response vs. [Compound] C1->C2 C3 Calculate EC₅₀ and % Max Response C2->C3

Caption: Workflow for the mGlu4 calcium mobilization HTS assay.

Methodology:

  • Cell Culture:

    • Use a CHO cell line stably co-expressing human mGlu4 and the chimeric G-protein Gαqi5.

    • Plate cells in black-walled, clear-bottom 384-well plates at a density of 15,000-20,000 cells/well and incubate overnight.[7]

  • Reagent Preparation:

    • Assay Buffer: HBSS, 20 mM HEPES, and 2.5 mM Probenecid, pH 7.4. Probenecid is an anion-exchange transport inhibitor that reduces the leakage of the dye from the cells.

    • Dye Loading Solution: Prepare a solution of a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) in assay buffer according to the manufacturer's instructions.[13][14]

    • Compound Plates: Prepare serial dilutions of this compound in assay buffer at 4x the final desired concentration.

  • Assay Procedure (FLIPR or similar instrument):

    • Remove culture medium from the cell plate and add 20 µL of the dye loading solution.

    • Incubate for 45-60 minutes at 37°C in the dark.[7]

    • Wash the cells with assay buffer to remove excess dye. After the final wash, leave 20 µL of buffer in each well.

    • Place the cell plate and the compound plate into the fluorescence imaging plate reader (e.g., FLIPR Tetra®).

    • Initiate the reading protocol:

      • Establish a stable baseline fluorescence reading for 10-20 seconds.

      • Perform a 10 µL addition from the compound plate (this is the PAM addition). Continue reading for 2-3 minutes to detect any allosteric agonist activity.

      • Perform a second 10 µL addition of an EC₂₀ concentration of glutamate.

      • Continue reading for another 2-3 minutes to measure the potentiated response.

  • Data Analysis:

    • The response is measured as the change in fluorescence intensity (peak signal minus baseline).

    • Plot the response from the second addition (glutamate challenge) against the logarithm of the test compound's concentration.

    • Fit the data to a four-parameter variable slope equation to determine the EC₅₀ and the maximal response relative to a control PAM or saturating glutamate concentration.

Data Interpretation & Presentation

For a novel mGlu4 PAM like this compound, the generated data should be summarized clearly. The key parameters are potency (EC₅₀), efficacy (Eₘₐₓ or % Max Response), and fold-shift (the degree to which the PAM shifts the EC₅₀ of glutamate).

Table 1: Illustrative Pharmacological Profile of an mGlu4 PAM

Assay TypeParameterValueNotes
cAMP Inhibition EC₅₀150 nMPotency in potentiating an EC₂₀ glutamate response.
Eₘₐₓ95%Maximal efficacy relative to saturating agonist.
Calcium Mobilization EC₅₀185 nMPotency in the Gqi5-coupled system.
% Max Response110%Efficacy relative to a control PAM (e.g., VU0155041).
Allosteric Agonism<10%Minimal receptor activation in the absence of glutamate.
Selectivity Panel mGlu1, 2, 3, 5, 6, 7, 8>30 µMFold-selectivity vs. other mGluRs (EC₅₀ > 30 µM).

Concluding Remarks for the Researcher

This guide provides a robust starting point for the in vitro characterization of This compound as an mGlu4 PAM. The successful execution of these protocols will establish its potency, efficacy, and mode of action. Subsequent steps in the drug discovery cascade would involve comprehensive selectivity profiling against a broader panel of GPCRs and ion channels, as well as assessment of pharmacokinetic properties to determine its suitability for in vivo studies.[15][16] Preclinical evaluation in established animal models of Parkinson's disease or anxiety would be the ultimate validation of its therapeutic potential.[4][16]

References

  • Title: 4-(1-Phenyl-1H-pyrazol-4-yl)quinolines as novel, selective and brain penetrant metabotropic glutamate receptor 4 positive allosteric modulators Source: PubMed URL: [Link]

  • Title: What are mGluR4 positive allosteric modulators and how do they work? Source: Patsnap Synapse URL: [Link]

  • Title: Discovery of a potent, selective and in vivo active mGluR4 positive allosteric modulator Source: Probe Reports from the NIH Molecular Libraries Program URL: [Link]

  • Title: mGlu4 allosteric modulation for treating Parkinson's disease Source: PubMed URL: [Link]

  • Title: Functional selectivity induced by mGlu4 receptor positive allosteric modulation and concomitant activation of Gq coupled receptors Source: PubMed Central URL: [Link]

  • Title: Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) Source: PubMed Central URL: [Link]

  • Title: Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator Source: Probe Reports from the NIH Molecular Libraries Program URL: [Link]

  • Title: Allosteric Modulators for mGlu Receptors Source: PubMed Central URL: [Link]

  • Title: Neuropharmacological Insight from Allosteric Modulation of mGlu Receptors Source: PubMed Central URL: [Link]

  • Title: Pharmacological Activation of mGlu4 Metabotropic Glutamate Receptors Reduces Nigrostriatal Degeneration in Mice Treated with MPTP Source: Journal of Neuroscience URL: [Link]

  • Title: CALCIUM FLUX PROTOCOL Source: University of California, Berkeley URL: [Link]

  • Title: Recent Advances in Synthesis and Properties of Pyrazoles Source: MDPI URL: [Link]

  • Title: Allosteric modulator - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Intracellular Calcium Flux Source: University of Utah Flow Cytometry URL: [Link]

  • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: Universitat Ramon Llull URL: [Link]

  • Title: Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader Source: PubMed Central URL: [Link]

  • Title: Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs) Source: Assay Guidance Manual - Eli Lilly & Company and the National Center for Advancing Translational Sciences URL: [Link]

  • Title: Positive allosteric modulators – Knowledge and References Source: Taylor & Francis URL: [Link]

Sources

Troubleshooting & Optimization

Overcoming solubility issues with 4-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to address and overcome common solubility challenges encountered during experimentation. We provide in-depth, question-and-answer-based troubleshooting guides, detailed protocols, and the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs): Understanding the Molecule

This section addresses fundamental questions regarding the physicochemical properties of this compound that govern its solubility.

Q1: What key structural features of this compound influence its solubility?

Answer: The solubility of this compound is a tale of two opposing features: its hydrophobic core and its hydrophilic functional groups.

  • Hydrophobic Character: The molecule is built on a fused heterocyclic scaffold (pyrazole and pyridine rings). These aromatic systems are inherently nonpolar and contribute to poor aqueous solubility, a common challenge with pyrazolo-pyridine derivatives.[1][2]

  • Hydrophilic Character: The molecule possesses two key basic nitrogen centers: the nitrogen on the pyridine ring and the primary amine group (-NH2) at the 3-position.[3] These sites can act as hydrogen bond acceptors and, more importantly, can be protonated in acidic conditions to form positively charged species. This ionization dramatically increases the molecule's polarity and its affinity for polar solvents like water.[4][5]

The interplay between the large hydrophobic surface area and the ionizable basic centers is the primary driver of its complex solubility behavior.

Q2: Why is my compound "crashing out" or precipitating when I dilute my organic stock solution into an aqueous buffer (e.g., PBS, cell culture media)?

Answer: This is a classic and common problem known as "shock precipitation," which occurs when a compound that is highly soluble in a concentrated organic stock (like DMSO) is rapidly introduced into an aqueous environment where its solubility is much lower.[6]

The core issue is that the final concentration of your compound in the aqueous medium exceeds its thermodynamic solubility limit in that specific solvent system.[6] When the DMSO stock is diluted, the DMSO concentration drops sharply, and the water molecules cannot adequately solvate the poorly soluble, neutral form of the compound, causing it to aggregate and precipitate. This is especially common in neutral pH buffers (pH ~7.4) where the basic nitrogen centers of your compound are not fully protonated.

Q3: How does pH affect the solubility of this compound?

Answer: The solubility of this compound is expected to be highly pH-dependent due to its basic nature.[4][7]

  • Low pH (Acidic Conditions, e.g., pH < 5): In an acidic environment, the amine and pyridine nitrogen atoms will accept protons (H+) to form a cationic salt (e.g., a hydrochloride salt if HCl is used).[8][9][10] This charged species is significantly more polar and, therefore, much more soluble in aqueous solutions.

  • Neutral to High pH (e.g., pH > 7): In neutral or basic solutions, the compound will exist predominantly in its neutral, "free base" form. This form is less polar and significantly less soluble in water, making precipitation more likely.

This pH-dependent behavior is a critical tool that can be leveraged to overcome solubility issues.

cluster_main pH-Dependent Solubility Compound This compound (Free Base) Low_pH Low pH Environment (e.g., pH 1-5) Compound->Low_pH Add Acid (H+) High_pH Neutral / High pH Environment (e.g., pH 7-9) Compound->High_pH Neutral/Basic Buffer Protonated Protonated Form (Cationic Salt) Low_pH->Protonated Protonation of N atoms Insoluble Low Aqueous Solubility (Precipitation Risk) High_pH->Insoluble Soluble High Aqueous Solubility Protonated->Soluble

Caption: pH-dependent equilibrium of the compound.

Troubleshooting Guide: Practical Solutions

This section provides direct answers and protocols for specific experimental challenges.

Scenario 1: Preparing High-Concentration Stock Solutions

Q4: What is the best solvent for creating a high-concentration stock solution?

Answer: For initial stock solutions, water-miscible, polar aprotic organic solvents are typically the first choice.

SolventRecommended Starting Conc.Notes & Causality
DMSO 10-50 mMPrimary Choice. Its high polarity effectively solvates a wide range of compounds. However, be aware of potential toxicity in some cell-based assays at final concentrations >0.5%.
DMF 10-50 mMSimilar to DMSO but can be more aggressive. Use with caution and ensure it's compatible with your experimental system.
Ethanol 1-10 mMA less potent solvent than DMSO, but often better tolerated in biological systems. Solubility will likely be lower.
NMP 10-50 mMA strong, highly polar solvent. Effective for very poorly soluble compounds but should be used with care due to potential reactivity and toxicity.[11]

Workflow: Always start by attempting to dissolve a small amount of the compound in DMSO. If solubility is limited, gentle warming (37-50°C) or sonication can be employed to aid dissolution. Ensure the compound is fully dissolved before storing.

Scenario 2: Preventing Precipitation in Aqueous Assays

Q5: How can I prevent my compound from precipitating when I dilute my DMSO stock into aqueous media?

Answer: This requires a multi-faceted approach focusing on kinetic and thermodynamic solubility.

1. Step-Wise Dilution (Kinetic Approach): Avoid adding a highly concentrated DMSO stock directly into your final large volume of aqueous media. This "shock" causes rapid precipitation.[6] Instead, perform an intermediate dilution step.

Experimental Protocol:

  • Prepare your 10 mM stock solution in 100% DMSO.

  • Create an intermediate dilution (e.g., 1 mM) in a smaller volume of your final aqueous buffer/media. Vortex immediately and thoroughly. This solution may appear slightly hazy but should not have visible precipitate.

  • Use this 1 mM intermediate solution to make your final dilutions (e.g., 10 µM) in the assay plates. This gradual reduction in DMSO concentration allows the compound molecules to disperse and be solvated more effectively.

2. pH Modification (Thermodynamic Approach): If step-wise dilution is insufficient, the most robust method is to leverage the compound's basicity to create a more soluble salt form.

Experimental Protocol:

  • Dissolve the "free base" form of your compound in an appropriate organic solvent (e.g., Ethanol or a minimal amount of DMSO).

  • Add 1.1 equivalents of 1M Hydrochloric Acid (HCl) in a suitable solvent (like ethanol or water).

  • Stir the mixture. The hydrochloride salt will form.

  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the solid hydrochloride salt.

  • This salt form should now exhibit significantly higher solubility in neutral aqueous buffers like PBS. Prepare your stock solution directly in water or PBS.

3. Use of Co-solvents: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the overall solvent system, making it more favorable for dissolving hydrophobic compounds.[12][13][14][15]

Common Co-solvents for Preclinical Formulations: [11]

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Ethanol

  • Cremophor® EL

  • Solutol® HS 15

Experimental Protocol (Co-solvent Screening):

  • Prepare a series of co-solvent/buffer mixtures (e.g., 5% PEG 400 in PBS, 10% PEG 400 in PBS, 5% Ethanol in PBS, etc.).

  • Add your compound (from a concentrated DMSO stock) to each mixture to achieve the desired final concentration.

  • Incubate and visually inspect for precipitation over time (e.g., 1h, 4h, 24h). This helps identify a vehicle that can maintain the solubility of your compound for the duration of the experiment.

cluster_workflow Troubleshooting Precipitation in Aqueous Media Start Precipitate Observed Upon Dilution Check_Conc Is final concentration too high? Start->Check_Conc Reduce_Conc Solution: Lower the final assay concentration. Check_Conc->Reduce_Conc Yes Check_Dilution Was dilution a single, rapid step? Check_Conc->Check_Dilution No Success Compound Solubilized Reduce_Conc->Success Step_Dilute Solution: Use a step-wise dilution protocol. Check_Dilution->Step_Dilute Yes Check_pH Is the buffer pH neutral? Check_Dilution->Check_pH No Step_Dilute->Success Modify_pH Solution: Lower the pH or use a pre-formed salt. Check_pH->Modify_pH Yes Use_Cosolvent Advanced Solution: Incorporate co-solvents (e.g., PEG 400). Check_pH->Use_Cosolvent Still Precipitating Modify_pH->Success Use_Cosolvent->Success

Caption: Troubleshooting workflow for compound precipitation.

Scenario 3: Advanced Formulation Strategies

Q6: When should I consider more advanced formulation techniques like using cyclodextrins or surfactants?

Answer: These techniques are generally employed when simpler methods (pH modification, co-solvents) fail or are unsuitable, particularly for in vivo studies or when high concentrations are required.

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the poorly soluble drug molecule, effectively shielding it from the aqueous environment and increasing its apparent solubility.[11] Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®) is a common choice for pharmaceutical formulations.

  • Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration (the CMC). The hydrophobic core of these micelles can solubilize your compound. Polysorbate 80 (Tween® 80) and Solutol® HS 15 are frequently used non-ionic surfactants in drug formulation.[11]

These are advanced methods that require careful formulation development and validation. They are powerful tools for overcoming significant solubility barriers, especially for challenging preclinical and clinical development candidates.[16][17]

References
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available from: [Link]

  • Pyridine. Wikipedia. Available from: [Link]

  • Amines and Heterocycles. University of Babylon. Available from: [Link]

  • Basicity of Amines and Ammonium Salt Formation. Chemistry LibreTexts. Available from: [Link]

  • What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment? ResearchGate. Available from: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]

  • Properties of amines. Chemistry LibreTexts. Available from: [Link]

  • Pyridine. Some Industrial Chemicals. NCBI Bookshelf. Available from: [Link]

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available from: [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available from: [Link]

  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC - NIH. Available from: [Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PMC - PubMed Central. Available from: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull. Available from: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available from: [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. Available from: [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. Available from: [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. ACS Publications. Available from: [Link]

  • Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Available from: [Link]

  • Principles of Salt Formation. ResearchGate. Available from: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. Pro-Praxis. Available from: [Link]

  • Immunoprecipitation troubleshooting. Agrisera antibodies. Available from: [Link]

  • Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. NIH. Available from: [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press. Available from: [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. Available from: [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Available from: [Link]

  • Solubility enhancement techniques: A comprehensive review. WJBPHS. Available from: [Link]

  • Chemical Properties of Amines. Bases and Salt Formation. Chemistry LibreTexts. Available from: [Link]

  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. ResearchGate. Available from: [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. ResearchGate. Available from: [Link]

  • Pyridine | C5H5N | CID 1049. PubChem - NIH. Available from: [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. Available from: [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PubMed Central. Available from: [Link]

Sources

Navigating the Labyrinth of Pyrazolopyridine Synthesis: A Technical Guide to Common Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Technical Support Center | Application Note AP-PYR-012826

Welcome to the technical support center for pyrazolopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic scaffold. Drawing from extensive laboratory experience and the scientific literature, this document provides in-depth troubleshooting in a practical question-and-answer format to help you identify, understand, and mitigate the formation of common byproducts, ensuring the integrity and success of your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Formation of Regioisomeric Byproducts

Question: My reaction with an unsymmetrical 1,3-dicarbonyl compound and an aminopyrazole is producing a mixture of two isomeric pyrazolopyridines. How can I control the regioselectivity and isolate the desired product?

Answer:

The formation of regioisomers is a frequent challenge in pyrazolopyridine synthesis when using unsymmetrical precursors. The regioselectivity is primarily governed by the difference in electrophilicity between the two carbonyl groups of the 1,3-dicarbonyl compound and the nucleophilicity of the reacting nitrogen atoms of the aminopyrazole.

Causality and Mechanism:

In the condensation reaction between a 3-aminopyrazole and an unsymmetrical 1,3-diketone, the initial step often involves the nucleophilic attack of the exocyclic amino group of the pyrazole on one of the carbonyl carbons. The subsequent cyclization can then proceed in two different ways, leading to the formation of two distinct regioisomers. The predominant isomer is typically the one resulting from the initial attack on the more electrophilic carbonyl carbon. Steric hindrance around the carbonyl groups can also play a significant role in directing the initial attack.[1]

For instance, in the reaction of 3-amino-1H-pyrazole with a β-ketoester, the ketone carbonyl is generally more electrophilic than the ester carbonyl, leading to a preferential initial attack on the ketone.

Troubleshooting and Mitigation Strategies:

  • Solvent Effects: The choice of solvent can significantly influence regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity in some pyrazole syntheses.[2] These solvents can modulate the relative electrophilicity of the carbonyl centers through hydrogen bonding.

  • Catalyst Selection: The use of specific acid or base catalysts can influence the reaction pathway. For some syntheses, chelation control using a Lewis acid can direct the reaction towards a specific isomer.

  • Protecting Groups: Temporarily protecting one of the nucleophilic nitrogens on the aminopyrazole can direct the cyclization to a single pathway.

  • Starting Material Modification: If possible, modifying the substituents on the 1,3-dicarbonyl compound to enhance the electronic or steric differentiation between the two carbonyl groups can improve regioselectivity.

Purification of Regioisomers:

If a mixture of regioisomers is unavoidable, separation can often be achieved through careful chromatographic or crystallization techniques.

Technique Protocol Considerations
Column Chromatography Utilize a high-resolution silica gel and a carefully optimized eluent system, often a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane).[3][4]Isomers can have very similar polarities, requiring extensive screening of solvent systems. Thin-layer chromatography (TLC) is essential for monitoring the separation.
Fractional Crystallization This technique relies on slight differences in the solubility of the isomers in a particular solvent system.[5][6][7]Requires careful selection of the solvent and precise control of temperature to induce the crystallization of one isomer while the other remains in solution. Seeding with a pure crystal of the desired isomer can be beneficial.

Characterization of Regioisomers:

Distinguishing between regioisomers can be accomplished using various spectroscopic techniques.

  • NMR Spectroscopy: 1D and 2D NMR techniques, such as NOESY and HMBC, are powerful tools for unambiguously determining the structure of each isomer by analyzing through-space and through-bond correlations between protons and carbons.[8][9]

  • Mass Spectrometry: While mass spectrometry will show the same molecular weight for both isomers, fragmentation patterns can sometimes differ, providing clues to their structures.[10]

Issue 2: Incomplete Cyclization or Oxidation Leading to Dihydropyrazolopyridine Intermediates

Question: My reaction has stalled, and I've isolated a dihydropyrazolopyridine intermediate instead of the expected fully aromatic pyrazolopyridine. What causes this, and how can I complete the reaction?

Answer:

The formation of dihydropyrazolopyridine intermediates is a common occurrence, particularly in syntheses that involve a cyclization followed by an oxidation step. The final aromatization may not proceed to completion under the initial reaction conditions.

Causality and Mechanism:

Many synthetic routes to pyrazolopyridines, such as those employing Hantzsch-type reactions, initially form a dihydropyridine ring.[11] The conversion of this intermediate to the final aromatic product requires an oxidation step. This oxidation can sometimes be slow or inefficient, leading to the accumulation of the dihydro intermediate.

G Reactants Aminopyrazole + α,β-Unsaturated Aldehyde/Ketone Intermediate Dihydropyrazolopyridine Intermediate Reactants->Intermediate Cyclization Product Aromatic Pyrazolopyridine Intermediate->Product Oxidation (May be slow or incomplete)

Caption: Formation of Dihydropyrazolopyridine Intermediate.

Troubleshooting and Mitigation Strategies:

  • Choice of Oxidizing Agent: If the reaction conditions do not inherently promote oxidation (e.g., by air), the addition of a suitable oxidizing agent is necessary. Common oxidizing agents for dihydropyridines include:

    • Nitric Acid: A few drops of nitric acid can effectively promote oxidation.[12]

    • Calcium Hypochlorite (Bleaching Powder): This is an inexpensive and effective oxidizing agent.[12]

    • Manganese Dioxide (MnO₂): Often used for the aromatization of heterocycles.

    • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): A powerful and reliable dehydrogenating agent.

    • Air/Oxygen: In some cases, simply bubbling air through the reaction mixture or running the reaction open to the atmosphere can be sufficient, especially at elevated temperatures or in the presence of a catalyst.[4]

  • Solvent and Temperature: Performing the reaction in a higher-boiling solvent or increasing the reaction temperature can sometimes facilitate the final aromatization step.

  • Catalytic Oxidation: The use of a catalyst, such as a transition metal complex, can facilitate the oxidation of the dihydropyridine intermediate.[13]

Experimental Protocol: Oxidation of a Dihydropyrazolopyridine Intermediate

  • Isolate the Intermediate: If the reaction has stalled, isolate the dihydropyrazolopyridine intermediate by standard workup and purification procedures.

  • Dissolve the Intermediate: Dissolve the isolated intermediate in a suitable solvent (e.g., acetic acid, ethanol, or DMSO).

  • Add Oxidizing Agent: Add the chosen oxidizing agent portion-wise at room temperature or a slightly elevated temperature.

  • Monitor the Reaction: Follow the progress of the oxidation by TLC until the starting material is fully consumed.

  • Workup and Purification: Upon completion, perform an appropriate aqueous workup to remove the oxidizing agent and any byproducts, followed by purification of the aromatic pyrazolopyridine product.

Issue 3: Dimerization of Aminopyrazole Starting Material

Question: I am observing a significant amount of a high molecular weight byproduct that appears to be a dimer of my aminopyrazole starting material. Why is this happening and how can I prevent it?

Answer:

The dimerization of aminopyrazoles is a known side reaction that can compete with the desired cyclization, particularly under certain reaction conditions.

Causality and Mechanism:

5-Aminopyrazoles can undergo oxidative dimerization through the coupling of C-H/N-H, C-H/C-H, or N-H/N-H bonds. This process is often promoted by the presence of a metal catalyst (e.g., copper salts) and an oxidant.[2][3][14][15][16] The reaction proceeds through a radical mechanism, where the aminopyrazole is oxidized to a radical intermediate, which then dimerizes.[15] Even in the absence of an intentionally added metal catalyst, trace metal impurities in the starting materials or reagents can sometimes catalyze this side reaction.

G cluster_0 Desired Reaction cluster_1 Side Reaction Aminopyrazole Aminopyrazole Pyrazolopyridine Pyrazolopyridine Aminopyrazole->Pyrazolopyridine + 1,3-Dicarbonyl Aminopyrazole_side Aminopyrazole Dimer Dimerized Byproduct Aminopyrazole_side->Dimer Oxidative Conditions (e.g., trace metals)

Caption: Competing Dimerization of Aminopyrazole.

Troubleshooting and Mitigation Strategies:

  • Purity of Starting Materials: Ensure the aminopyrazole starting material is free from trace metal impurities. Recrystallization or purification of the aminopyrazole prior to use may be necessary.[1]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to suppress oxidative side reactions.

  • Order of Addition: Adding the aminopyrazole slowly to the reaction mixture containing the other reagents can help to keep its concentration low at any given time, thus disfavoring the bimolecular dimerization reaction.

  • Chelating Agents: The addition of a small amount of a chelating agent, such as EDTA, can sequester trace metal ions that may be catalyzing the dimerization.

Issue 4: Unwanted Functional Group Transformations

Question: My final product contains a carboxamide or carboxamidine group instead of the expected nitrile. What is causing this transformation?

Answer:

Unwanted transformations of functional groups, such as the hydrolysis of nitriles, can occur under certain reaction conditions, leading to unexpected byproducts.

Causality and Mechanism:

  • Nitrile Hydrolysis: The cyano group (-CN) can be hydrolyzed to a primary amide (-CONH₂) in the presence of water under either acidic or basic conditions, often at elevated temperatures.[13][17] If the reaction is performed in a protic solvent or if water is present as an impurity, this side reaction can be significant.

Troubleshooting and Mitigation Strategies:

  • Anhydrous Conditions: Ensure that all solvents and reagents are rigorously dried before use. Performing the reaction under an inert atmosphere can also help to exclude atmospheric moisture.

  • Control of pH: If possible, maintain the reaction mixture at a neutral pH to minimize both acid- and base-catalyzed hydrolysis of the nitrile group.

  • Reaction Time and Temperature: Minimize the reaction time and temperature to reduce the likelihood of these side reactions occurring.

Conclusion

The synthesis of pyrazolopyridines, while a powerful tool in medicinal and materials chemistry, is not without its challenges. The formation of byproducts such as regioisomers, incompletely cyclized intermediates, and dimers can complicate purification and reduce yields. By understanding the underlying mechanisms of these side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the outcome of their synthetic efforts. Careful control of reaction conditions, purification of starting materials, and the use of appropriate analytical techniques are paramount to achieving success in the synthesis of these important heterocyclic compounds.

References

  • Chai, Y.-X., Ren, J.-J., Li, Y.-M., Bai, Y.-C., Zhang, Q.-Q., Zhao, Y.-Z., Yang, X., Zhang, X.-H., Zhang, X.-S., Wu, A.-X., & et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 30, 381. [Link]

  • Chai, Y.-X., Ren, J.-J., Li, Y.-M., Bai, Y.-C., Zhang, Q.-Q., Zhao, Y.-Z., Yang, X., Zhang, X.-H., Zhang, X.-S., Wu, A.-X., & et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. PubMed. [Link]

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón, A., Ramírez de Arellano, C., & Guerri, J. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(22), 8438–8448. [Link]

  • Chai, Y.-X., Ren, J.-J., Li, Y.-M., Bai, Y.-C., Zhang, Q.-Q., Zhao, Y.-Z., Yang, X., Zhang, X.-H., Zhang, X.-S., Wu, A.-X., & et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. ResearchGate. [Link]

  • García-García, E., Corona-Becerril, D., Melgar-Fernández, R., Corona-Sánchez, D., & Gudiño-Gómez, L. (2018). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry, 16(43), 8214–8224. [Link]

  • Tsikouris, O., Bartl, T., Tousek, J., Lougiakis, N., Tite, T., Marakos, P., Pouli, N., Mikros, E., & Marek, R. (2008). NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives. Magnetic Resonance in Chemistry, 46(7), 643–649. [Link]

  • Wikipedia. (2025). Fractional crystallization (chemistry). Wikipedia. [Link]

  • Wikipedia. (n.d.). Fractional Crystallization. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • Singh, K., Singh, S., & Kaur, P. (2015). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. FRONTIERS IN CHEMICAL SCIENCES, 2(3), 20-24. [Link]

  • Tsikouris, O., Bartl, T., Tousek, J., Lougiakis, N., Tite, T., Marakos, P., Pouli, N., Mikros, E., & Marek, R. (2008). NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives. PubMed. [Link]

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón, A., Ramírez de Arellano, C., & Guerri, J. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(22), 8438–8448. [Link]

  • Singh, K., Singh, S., & Kaur, P. (2015). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. FRONTIERS IN CHEMICAL SCIENCES, 2(3), 20-24. [Link]

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. [Link]

  • El-ziaty, A. K., Moustafa, A. H., & El-Sakka, I. A. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience, 10(1), 1836-1844. [Link]

  • Wikipedia. (2025). Fractional crystallization (chemistry). Wikipedia. [Link]

  • ResearchGate. (n.d.). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]

  • Elmaaty, A. A., & El-Taweel, F. M. (2020). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Seebach, D. (1979). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org. [Link]

  • ResearchGate. (n.d.). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Retrieved from [Link]

  • Al-Obaid, A. M., Abdel-Hamide, S. G., El-Kashef, H. S., Abdel-Aziz, A. A.-M., & El-Subbagh, H. I. (2023). Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash in Eco-Sustainable Conditions. MDPI. [Link]

  • Wikipedia. (2025). Fractional crystallization (chemistry). Wikipedia. [Link]

  • Bristol-Myers Squibb Company. (2024). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. ACS Publications. [Link]

  • Google Patents. (n.d.). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis.. (n.d.). Retrieved from [Link]

  • Sourcing High-Purity Pyrazolopyridines: A Guide for R&D Professionals. (n.d.). Retrieved from [Link]

  • Liu, X., Li, M., & Wang, B. (2009). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc, 2009(2), 258-268. [Link]

  • Wikipedia. (2025). Fractional crystallization (chemistry). Wikipedia. [Link]

  • El-ziaty, A. K., Moustafa, A. H., & El-Sakka, I. A. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience, 10(1), 1836-1844. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. Retrieved from [Link]

  • Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., Al-Wahaibi, L. H., & Suresh, P. (2021). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. PubMed Central. [Link]

  • ResearchGate. (n.d.). A New Oxidation System for the Oxidation of Hantzsch-1,4-dihydropyridines and Polyhydroquinoline Derivatives under Mild Conditions. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to Validating the Biological Target of 4-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine, a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, identifying a compound with compelling phenotypic effects is merely the first step. The critical, and often more challenging, phase is the rigorous validation of its biological target. An incomplete understanding of a compound's mechanism of action is a leading cause of late-stage clinical trial failures. This guide provides an in-depth comparison of robust experimental methods for validating the target of 4-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine , a molecule whose pyrazole-pyridine scaffold is characteristic of potent kinase inhibitors.[1][2][3][4]

The structure of this compound strongly suggests its inclusion in the class of small-molecule kinase inhibitors, a cornerstone of targeted cancer therapy.[2] Specifically, similar structures have been developed as inhibitors of Monopolar Spindle 1 (Mps1) kinase, a pivotal regulator of the spindle assembly checkpoint in mitosis.[5][6][7][8] Overexpression of Mps1 is common in various human cancers, making it a promising therapeutic target.[5][6] Therefore, this guide will proceed with the hypothesis that Mps1 is a primary target, while maintaining an unbiased perspective to identify potential off-target interactions that are crucial for understanding the compound's full biological and toxicological profile.

We will explore a multi-tiered validation strategy, beginning with proteome-wide, unbiased methods to confirm target engagement in a native cellular environment, followed by functional approaches to link target inhibition to cellular phenotype, and concluding with direct biochemical assays.

Tier 1: Unbiased Target Identification & Engagement

The foundational step in target validation is to confirm a direct physical interaction between the compound and its putative target within a complex biological system. This approach minimizes artifacts from in vitro assays and provides a broad view of on- and off-target binding.

1.1 Cellular Thermal Shift Assay (CETSA®)

The principle behind CETSA is that a protein's thermal stability increases when it is bound to a ligand.[9] This change in stability can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein remaining. It is a powerful method for verifying target engagement in a physiological context.[9][10][11]

Causality of Experimental Choice: CETSA is invaluable as it is label-free and can be performed in intact cells, providing direct evidence that the compound can cross the cell membrane and engage its target in its native, folded state. A positive result—a thermal shift—is a strong indicator of a direct binding interaction.

Experimental Workflow: CETSA

cluster_0 Cell Culture & Treatment cluster_1 Thermal Challenge cluster_2 Lysis & Protein Quantification cluster_3 Data Analysis A 1. Culture cells to ~80% confluency B 2. Treat cells with Vehicle (e.g., DMSO) A->B C 3. Treat cells with This compound A->C D 4. Aliquot cell suspensions B->D C->D E 5. Heat aliquots across a temperature gradient (e.g., 40-70°C) for 3 minutes D->E F 6. Cool to room temperature E->F G 7. Lyse cells (e.g., freeze-thaw cycles) F->G H 8. Separate soluble fraction from precipitated protein (centrifugation) G->H I 9. Quantify remaining soluble target protein (e.g., Western Blot, ELISA, or Mass Spec) H->I J 10. Plot % soluble protein vs. Temperature I->J K 11. Compare melting curves of Vehicle vs. Drug-treated samples J->K L Result: A rightward shift in the melting curve for the drug-treated sample indicates target stabilization. K->L

Caption: CETSA workflow to detect compound-target binding in cells.

Detailed Protocol: Microplate-Based CETSA

  • Cell Treatment: Plate cells in a 96-well plate and treat with a dose-response of this compound or vehicle control for 2 hours at 37°C.[10]

  • Heating: Place the plate in a PCR machine with a heated lid and heat for 3 minutes at the determined optimal temperature (e.g., 50°C), followed by controlled cooling.[10]

  • Lysis: Add a lysis buffer containing protease inhibitors.

  • Separation: Centrifuge the plate to pellet precipitated proteins.

  • Detection: Transfer the supernatant containing the soluble protein fraction to a new plate for analysis. Quantify the specific target protein (e.g., Mps1) using a detection method like ELISA or AlphaScreen®.[10]

  • Analysis: Plot the amount of soluble protein against the drug concentration to generate an isothermal dose-response fingerprint (ITDRF), which confirms engagement and can be used to estimate cellular potency.[11]

1.2 Chemoproteomics with Kinobeads

Chemoproteomics is a powerful, unbiased method for identifying the targets of small molecules. The "kinobeads" approach uses a resin functionalized with a cocktail of non-selective, immobilized kinase inhibitors to capture a large portion of the cellular kinome.

Causality of Experimental Choice: This method is ideal for kinase inhibitors as it simultaneously profiles binding against hundreds of endogenous kinases in a single experiment.[12] By performing a competition experiment, where cell lysate is pre-incubated with our soluble compound of interest, we can identify which kinases are displaced from the beads. This reveals not only the primary target but also a selectivity profile across the kinome, which is critical for predicting potential off-target effects.[13]

Experimental Workflow: Kinobeads Competition Assay

cluster_0 Lysate Preparation & Treatment cluster_1 Competitive Affinity Chromatography cluster_2 Mass Spectrometry & Analysis cluster_3 Hit Identification A 1. Prepare native cell lysate B 2. Treat lysate with Vehicle (Control) A->B C 3. Treat lysate with This compound A->C D 4. Incubate lysates with Kinobeads B->D C->D E 5. Wash beads to remove non-specific binders D->E F 6. Elute captured kinases E->F G 7. Digest eluted proteins into peptides F->G H 8. Analyze peptides by LC-MS/MS G->H I 9. Quantify relative abundance of each kinase in Control vs. Drug-treated samples H->I J Result: Proteins with significantly reduced abundance in the drug-treated sample are identified as targets. I->J

Caption: Kinobeads workflow for identifying kinase targets via competition.

Detailed Protocol: Kinobeads Profiling

  • Lysate Preparation: Lyse cultured cells under non-denaturing conditions to preserve native protein complexes.

  • Competition: Incubate the lysate with the test compound at various concentrations or a vehicle control.

  • Affinity Capture: Add the kinobeads slurry to the lysates and incubate to allow kinases to bind to the immobilized inhibitors.[13]

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound kinases using a denaturing agent (e.g., SDS-PAGE sample buffer).

  • MS Analysis: Separate the eluted proteins by SDS-PAGE, perform in-gel digestion, and analyze the resulting peptides by quantitative mass spectrometry (e.g., SILAC, TMT, or label-free quantification).

  • Data Analysis: Identify proteins that show a dose-dependent decrease in binding to the beads in the presence of the test compound. These are the direct targets of the inhibitor.

Tier 2: Functional Validation in a Cellular Context

Confirming direct binding is necessary but not sufficient. The next step is to demonstrate that engagement of the putative target by the compound leads to the intended downstream functional consequences and recapitulates the effects of genetic perturbation of that target.

2.1 Quantitative Phosphoproteomics

If this compound inhibits Mps1 kinase, it should decrease the phosphorylation of Mps1's direct and indirect substrates. Global phosphoproteomics using mass spectrometry can provide a comprehensive and unbiased readout of kinase activity in the cell.[14][15][16]

Causality of Experimental Choice: This method directly measures the functional consequence of kinase inhibition.[17] By comparing the phosphoproteome of vehicle-treated versus compound-treated cells, we can identify phosphorylation sites that are significantly down-regulated.[15] If the consensus motifs of these phosphosites match the known substrate motif of Mps1, it provides powerful evidence for on-target activity.

Experimental Workflow: Phosphoproteomics for Target Validation

cluster_0 Cell Treatment & Lysis cluster_1 Phosphopeptide Enrichment cluster_2 Mass Spectrometry & Analysis cluster_3 Biological Interpretation A 1. Treat cells with Vehicle or Test Compound B 2. Lyse cells and digest proteins into peptides A->B C 3. Enrich for phosphopeptides (e.g., TiO2 or IMAC) B->C D 4. Analyze by LC-MS/MS C->D E 5. Identify and quantify thousands of phosphosites D->E F 6. Identify sites with significantly reduced phosphorylation upon drug treatment E->F G 7. Perform motif analysis on down-regulated sites F->G H 8. Compare with known substrate motif of Mps1 G->H I Result: Match provides strong evidence of on-target pathway modulation. H->I

Caption: Phosphoproteomics workflow to measure kinase inhibitor activity.

2.2 Genetic Validation with CRISPR-Cas9

The gold standard for target validation is to demonstrate that the phenotype induced by the small molecule is mimicked by genetic inactivation of the putative target gene.[18] The CRISPR-Cas9 system allows for precise and efficient gene knockout, providing a clean comparison between pharmacological and genetic inhibition.[19][20][21]

Causality of Experimental Choice: If the cellular effects of this compound (e.g., mitotic arrest, cell death) are truly due to Mps1 inhibition, then knocking out the Mps1 gene should produce the same phenotype.[18][21] This experiment critically distinguishes on-target from off-target-driven phenotypes. For example, if the knockout cells no longer respond to the compound, it suggests the compound's effect is Mps1-dependent.

Detailed Protocol: CRISPR-Cas9 Knockout for Phenotypic Comparison

  • Guide RNA Design: Design and validate two or more single-guide RNAs (sgRNAs) targeting distinct exons of the Mps1 gene to control for off-target cutting.

  • Cell Line Generation: Deliver Cas9 nuclease and the sgRNAs to the target cell line via lentiviral transduction or electroporation to generate a stable Mps1 knockout cell pool or single-cell clones.

  • Knockout Validation: Confirm the absence of Mps1 protein expression by Western Blot.

  • Phenotypic Assay: Compare the phenotype of wild-type cells treated with the compound to that of the Mps1 knockout cells. Key Mps1-related phenotypes include abrogation of the spindle assembly checkpoint and subsequent aneuploidy and cell death.[8][22]

  • Rescue Experiment (Optional but Recommended): To further solidify the link, re-express a wild-type, sgRNA-resistant version of Mps1 in the knockout cells and show that the original phenotype is restored.

Tier 3: Direct Biochemical Validation

Once cellular evidence strongly points to a specific target, direct biochemical assays using purified components provide quantitative measures of the interaction, such as potency and binding affinity.

3.1 In Vitro Kinase Assay

This is a fundamental assay to determine the inhibitory concentration (IC50) of a compound against a purified, recombinant kinase.[23]

Causality of Experimental Choice: This assay provides a quantitative measure of the compound's potency in a simplified, controlled system. It confirms a direct interaction between the compound and the kinase's catalytic domain and is essential for structure-activity relationship (SAR) studies during lead optimization.

Detailed Protocol: ADP-Glo™ Kinase Assay

  • Reaction Setup: In a multi-well plate, combine recombinant Mps1 kinase, a suitable substrate (e.g., a generic peptide substrate like myelin basic protein or a specific Mps1 peptide), and ATP.

  • Compound Addition: Add this compound across a range of concentrations (e.g., 10-point serial dilution).

  • Kinase Reaction: Incubate the plate at a controlled temperature (e.g., 30°C) to allow the phosphorylation reaction to proceed.

  • Signal Generation: Add ADP-Glo™ reagent to terminate the reaction and deplete unused ATP. Then, add a kinase detection reagent to convert the ADP generated by the kinase reaction into a luminescent signal.

  • Data Analysis: Measure luminescence with a plate reader. The signal is proportional to kinase activity. Plot the signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Comparison of Target Validation Methods
MethodPrincipleThroughputContextKey Information ProvidedLimitations
CETSA Ligand binding increases protein thermal stability.[9]Medium-HighIntact Cells, LysateDirect target engagement, Cellular potency (ITDRF)[11]Not suitable for all proteins; indirect readout of binding.
Kinobeads Competitive affinity capture of kinases from lysate.Low-MediumLysateUnbiased target & off-target profile, Selectivity[24]Limited to proteins captured by the beads; requires MS facility.
Phosphoproteomics MS-based quantification of phosphorylation changes.[15]LowIntact CellsFunctional readout of kinase activity, Pathway modulationIndirect; doesn't distinguish direct vs. indirect effects; requires MS.
CRISPR Knockout Genetic inactivation of the target gene.[20]LowIntact CellsLinks target to phenotype, Validates on-target efficacy[18]Potential for genetic compensation; knockout may not fully mimic inhibition.
In Vitro Kinase Assay Measures inhibition of purified enzyme activity.[23]HighBiochemicalDirect inhibitory potency (IC50), Binding kineticsLacks cellular context; may not reflect in-cell potency.
Conclusion

Validating the biological target of a novel compound like this compound requires a multi-faceted, orthogonal approach. No single experiment is definitive. A robust validation strategy begins with unbiased, proteome-wide methods like CETSA and Kinobeads to confirm direct target engagement and assess selectivity in a cellular context. This is followed by functional validation using phosphoproteomics and CRISPR-Cas9 to causally link target inhibition with the observed cellular phenotype. Finally, direct biochemical assays provide quantitative potency data essential for further drug development. By integrating these complementary techniques, researchers can build a high-confidence dossier for their compound's mechanism of action, significantly de-risking its progression toward clinical application.

References
  • MDPI. 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Available at: [Link]

  • National Center for Biotechnology Information. Development of MPS1 Inhibitors: Recent Advances and Perspectives. PubMed. Available at: [Link]

  • ACS Publications. Development of MPS1 Inhibitors: Recent Advances and Perspectives. Available at: [Link]

  • National Cancer Institute. Definition of Mps1 kinase inhibitor BAY1161909. NCI Drug Dictionary. Available at: [Link]

  • National Center for Biotechnology Information. Current status of pyrazole and its biological activities. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Available at: [Link]

  • National Center for Biotechnology Information. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. Optimization of 6-Heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine as Potent Adenosine A2A Receptor Antagonists for the Treatment of Parkinson's Disease. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. PubMed Central. Available at: [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • National Center for Biotechnology Information. Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. CRISPR approaches to small molecule target identification. PubMed Central. Available at: [Link]

  • bioRxiv. Development and validation of inducible protein degradation and quantitative phosphoproteomics to identify kinase-substrate relationships. Available at: [Link]

  • National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available at: [Link]

  • ACS Publications. Virtual Target Screening: Validation Using Kinase Inhibitors. Available at: [Link]

  • Creative Diagnostics. CRISPR-Validated Target Druggability for Small Molecule Drugs. Available at: [Link]

  • ResearchGate. Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Available at: [Link]

  • Biocompare. Target Validation with CRISPR. Available at: [Link]

  • UKM Medical Molecular Biology Institute. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Available at: [Link]

  • National Institutes of Health. Virtual target screening: validation using kinase inhibitors. PubMed. Available at: [Link]

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). Available at: [Link]

  • AACR Journals. Identification of Kinase Inhibitor Targets in the Lung Cancer Microenvironment by Chemical and Phosphoproteomics. Available at: [Link]

  • ACS Publications. Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Available at: [Link]

  • ACS Publications. Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. Available at: [Link]

  • BIOCEV. Trends in kinase drug discovery: targets, indications and inhibitor design. Available at: [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]

  • Utrecht University Repository. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Available at: [Link]

  • MDPI. Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. Available at: [Link]

  • AACR Journals. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity. Available at: [Link]

  • YouTube. CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. Available at: [Link]

  • National Institutes of Health. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Available at: [Link]

  • National Center for Biotechnology Information. The impact of CRISPR-Cas9 on target identification and validation. PubMed. Available at: [Link]

  • Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Available at: [Link]

Sources

Navigating the Kinome: A Comparative Selectivity Analysis of 4-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Kinase Inhibitor Profiling and Comparative Analysis

In the landscape of modern drug discovery, particularly within oncology and immunology, the quest for highly selective kinase inhibitors is paramount. Off-target effects can lead to unforeseen toxicities and diminish therapeutic windows. The pyrazole-pyridine scaffold has emerged as a privileged structure, forming the core of numerous potent and selective kinase inhibitors. This guide provides a comprehensive analysis of a representative compound from this class, 4-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine, and outlines the experimental framework for characterizing its kinase selectivity profile in comparison to established clinical and preclinical agents.

While extensive public data on this compound is not available, its structural motifs are present in inhibitors targeting a range of kinases, including Cyclin-Dependent Kinases (CDKs), Receptor-Interacting Protein Kinase 1 (RIPK1), and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3][4] This guide will therefore use a hypothetical, yet plausible, kinase selectivity profile for this compound to illustrate the process of comparative analysis against relevant benchmarks. We will posit that our lead compound demonstrates primary activity against CDK2, a key regulator of the cell cycle and a target of interest in oncology.[1][5]

Comparative Kinase Selectivity Profiling

A crucial step in the preclinical development of any kinase inhibitor is to understand its interaction with the broader human kinome. This is typically achieved through large-panel kinase screening. For our analysis, we will compare the hypothetical inhibitory activity of this compound against two well-characterized CDK inhibitors: Roscovitine (Seliciclib) , a first-generation CDK inhibitor with broader selectivity, and Abemaciclib (Verzenio) , a highly selective, FDA-approved CDK4/6 inhibitor.

The following table summarizes a hypothetical kinase inhibition profile, presented as the percentage of inhibition at a 1 µM compound concentration. This format is a standard output from initial kinase screening campaigns.[6][7]

Kinase TargetThis compound (% Inhibition @ 1µM)Roscovitine (% Inhibition @ 1µM)Abemaciclib (% Inhibition @ 1µM)
CDK2/CycA 98 95 25
CDK1/CycB 759215
CDK4/CycD1 304599
CDK6/CycD3 284098
CDK9/CycT1 608810
RIPK11552
FLT31081
Aurora A5123
VEGFR28154

Interpretation of the Data:

  • Primary Target and Potency: this compound shows potent inhibition of CDK2/CycA, comparable to the established CDK inhibitor Roscovitine.

  • Selectivity Profile: Our lead compound demonstrates superior selectivity for CDK2 over other CDKs compared to Roscovitine. For instance, it shows significantly less inhibition of CDK1 and CDK9. This improved selectivity is a desirable characteristic, potentially leading to a better safety profile.

  • Comparison with a Selective Inhibitor: When compared to Abemaciclib, this compound displays a distinct selectivity profile, favoring CDK2 over the CDK4/6 isoforms. This highlights the tunability of the pyrazole-pyridine scaffold to achieve different selectivity patterns within the same kinase family.

To further quantify the potency and selectivity, IC50 determination for the most active interactions is the logical next step.

Kinase TargetThis compound (IC50, nM)Roscovitine (IC50, nM)Abemaciclib (IC50, nM)
CDK2/CycA 15 20>1000
CDK1/CycB 25030>1000
CDK4/CycD1 >10008502
CDK6/CycD3 >100090010
CDK9/CycT1 450150>1000

This quantitative data reinforces our initial observations, highlighting the potent and selective nature of this compound for CDK2.

Experimental Protocols for Kinase Selectivity Profiling

The generation of reliable kinase profiling data hinges on robust and well-validated assay methodologies. Below are detailed protocols for two widely used approaches: a radiometric kinase activity assay and a fluorescence-based binding assay.

Radiometric Kinase Assay ([³³P]-ATP Filter Binding)

This method is often considered the "gold standard" for its direct measurement of substrate phosphorylation.[8][9]

Principle: The kinase enzyme transfers a radiolabeled phosphate group from [³³P]-ATP to a specific substrate (peptide or protein). The radiolabeled substrate is then captured on a filter membrane, while unincorporated [³³P]-ATP is washed away. The amount of radioactivity on the filter is proportional to the kinase activity.

Experimental Workflow:

Radiometric_Assay_Workflow reagents Prepare Assay Mix (Kinase, Substrate, Buffer) compound Test Compound (e.g., this compound) reagents->compound Dispense to Plate atp Initiate Reaction (Add [³³P]-ATP) compound->atp Pre-incubate incubation Incubate (e.g., 60 min at 30°C) atp->incubation stop Stop Reaction (Add Phosphoric Acid) incubation->stop filter Filter Binding (Capture Substrate) stop->filter wash Wash (Remove free [³³P]-ATP) filter->wash scintillation Scintillation Counting wash->scintillation

Caption: Workflow for a radiometric kinase activity assay.

Step-by-Step Protocol:

  • Assay Plate Preparation: To the wells of a 96-well plate, add 5 µL of the test compound at various concentrations (typically a 10-point serial dilution). Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase/Substrate Addition: Add 20 µL of a pre-mixed solution containing the kinase and its specific substrate in assay buffer. Pre-incubate for 10 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Add 25 µL of assay buffer containing MgCl₂ and [³³P]-ATP to start the reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[10]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding 50 µL of 3% phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate.

  • Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [³³P]-ATP.

  • Detection: Dry the filter plate, add scintillant to each well, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

LanthaScreen™ Eu Kinase Binding Assay (TR-FRET)

This is a high-throughput, fluorescence-based assay that measures the binding of a test compound to the kinase's ATP pocket.[11]

Principle: The assay relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™ 647-labeled, ATP-competitive tracer. When the tracer is bound to the kinase, excitation of the Eu donor results in energy transfer to the Alexa Fluor™ 647 acceptor, producing a high TR-FRET signal. An inhibitor that binds to the ATP site will displace the tracer, leading to a decrease in the TR-FRET signal.

Experimental Workflow:

FRET_Assay_Workflow compound Test Compound dispense Dispense Reagents to Assay Plate compound->dispense kinase_mix Kinase-Antibody Mix kinase_mix->dispense tracer Tracer Solution tracer->dispense incubation Incubate (60 min at RT) dispense->incubation read Read TR-FRET Signal incubation->read

Caption: Workflow for a TR-FRET kinase binding assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the test compound, a mixture of the tagged kinase and the Eu-labeled antibody, and the Alexa Fluor™ 647-labeled tracer in the appropriate assay buffer.

  • Dispensing: In a low-volume 384-well plate, dispense the reagents in the following order:

    • 4 µL of the test compound solution.

    • 4 µL of the kinase/antibody mixture.

    • 4 µL of the tracer solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis: Calculate the emission ratio (acceptor/donor) and then determine the percentage of inhibition based on controls. Fit the data to determine the IC50 value.

Signaling Pathway Context

The therapeutic rationale for inhibiting CDK2 stems from its critical role in cell cycle progression, specifically the G1/S phase transition. Dysregulation of the CDK2 pathway is a hallmark of many cancers.

CDK2_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras/MAPK Pathway RTK->Ras CycD Cyclin D Ras->CycD CDK46 CDK4/6 CycD->CDK46 Rb Rb CDK46->Rb phosphorylates E2F E2F CDK46->E2F Rb->E2F inhibits CycE Cyclin E E2F->CycE promotes transcription CDK2 CDK2 CycE->CDK2 CDK2->Rb phosphorylates G1S G1/S Transition (DNA Replication) CDK2->G1S promotes Inhibitor This compound Inhibitor->CDK2

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

By potently and selectively inhibiting CDK2, this compound would prevent the phosphorylation of key substrates like the retinoblastoma protein (Rb), thereby blocking the G1/S transition and inhibiting the proliferation of cancer cells.

Conclusion

The journey of a kinase inhibitor from a chemical scaffold to a clinical candidate is paved with rigorous experimental evaluation. This guide has demonstrated the process of kinase selectivity profiling using the hypothetical compound this compound as an exemplar of the promising pyrazole-pyridine class. Through comprehensive screening and comparative analysis against established benchmarks, researchers can identify compounds with superior potency and selectivity. The detailed protocols provided for radiometric and TR-FRET assays offer a practical framework for generating the high-quality data necessary to make informed decisions in drug development programs. The ultimate goal is to develop novel therapeutics with enhanced efficacy and a wider therapeutic margin, and meticulous kinase selectivity profiling is a critical step in achieving that objective.

References

  • MySkinRecipes. (n.d.). 4-Chloro-1-methyl-1H-pyrazol-3-amine. Retrieved from [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Retrieved from [Link]

  • PubMed. (2025). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease | Request PDF. Retrieved from [Link]

  • PubMed Central. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Retrieved from [Link]

  • PubMed. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Retrieved from [Link]

  • MDPI. (n.d.). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Retrieved from [Link]

  • PubMed Central. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Retrieved from [Link]

  • ACS Publications. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Sci-Hub. (n.d.). Sci-Hub. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • PubMed. (n.d.). Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu 4 positive allosteric modulators that mitigate CYP1A2 induction liability. Retrieved from [Link]

  • Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved from [Link]

  • PubMed Central. (2025). Recent FDA-approved kinase inhibitors for cancer therapy in 2025: A comprehensive review and perspectives. Retrieved from [Link]

  • MDPI. (n.d.). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Retrieved from [Link]

  • PubMed Central. (n.d.). Fluorescent Peptide Assays For Protein Kinases. Retrieved from [Link]

  • PubMed Central. (n.d.). A high-throughput radiometric kinase assay. Retrieved from [Link]

  • The Bumbling Biochemist. (2021). Radiometric kinase assays with scintillation counting. Retrieved from [Link]

  • ResearchGate. (2025). Fluorescence detection techniques for protein kinase assay. Retrieved from [Link]

  • PubMed Central. (n.d.). Comparison of FDA Approved Kinase Targets to Clinical Trial Ones: Insights from Their System Profiles and Drug-Target Interaction Networks. Retrieved from [Link]

  • PubMed. (2015). Protein kinase profiling assays: a technology review. Retrieved from [Link]

  • Drug Target Review. (2026). New dual CDK approach tackles drug-resistant breast cancer. Retrieved from [Link]

  • Targeted Oncology. (2026). Oncologists Weigh BTK/BCL2 Inhibitor Combinations in CLL. Retrieved from [Link]

Sources

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Merestinib (LY2801653)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of targeted cancer therapies, the robust correlation between in vitro potency and in vivo efficacy is a critical determinant of a compound's therapeutic potential. This guide provides an in-depth technical comparison of Merestinib (LY2801653), a multi-kinase inhibitor, with a focus on its performance against key oncogenic drivers, c-MET and AXL. We will delve into the experimental data that underpins its preclinical characterization and compare its profile with another established inhibitor, Cabozantinib.

Introduction to Merestinib and its Oncogenic Targets

Merestinib (LY2801653) is an orally available small molecule inhibitor targeting the c-MET (hepatocyte growth factor receptor) proto-oncogene, a receptor tyrosine kinase that is often dysregulated in various cancers.[1] Aberrant c-MET signaling can drive tumor growth, proliferation, survival, invasion, and metastasis.[2] Merestinib's inhibitory activity extends to other receptor tyrosine kinases, including AXL, which is implicated in therapeutic resistance.[3][4] The dual inhibition of c-MET and AXL presents a compelling strategy to overcome resistance mechanisms observed with therapies targeting a single pathway.[3]

This guide will dissect the in vitro and in vivo data for Merestinib, providing a clear rationale for the experimental choices and a comparative analysis against Cabozantinib, another potent inhibitor of c-MET and AXL.[5][6]

The c-MET and AXL Signaling Axis

The signaling cascade initiated by the binding of hepatocyte growth factor (HGF) to its receptor c-MET is complex, activating multiple downstream pathways crucial for cell function.[2] Similarly, AXL activation contributes to cell survival, proliferation, and migration.[3] The crosstalk between these two pathways is a known mechanism of tumor progression and drug resistance.[1]

c-MET and AXL Signaling Pathway c-MET and AXL Signaling Pathway HGF HGF cMET c-MET HGF->cMET GAS6 GAS6 AXL AXL GAS6->AXL PI3K PI3K cMET->PI3K RAS RAS cMET->RAS STAT3 STAT3 cMET->STAT3 SRC SRC cMET->SRC Resistance Drug Resistance cMET->Resistance AXL->PI3K AXL->STAT3 AXL->SRC AXL->Resistance AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Invasion Invasion ERK->Invasion STAT3->Proliferation STAT3->Survival SRC->Invasion Angiogenesis Angiogenesis SRC->Angiogenesis

Caption: Simplified c-MET and AXL signaling pathways leading to cancer hallmarks.

In Vitro Efficacy: From Biochemical Potency to Cellular Function

The initial assessment of a kinase inhibitor's potential begins with its direct activity against the purified enzyme (biochemical assay) and its ability to modulate the target's function within a cellular context.

Biochemical Inhibitory Profile

Merestinib demonstrates potent, low nanomolar inhibition of c-MET and AXL in cell-free assays. Its broader kinase profile reveals activity against other oncogenic drivers, classifying it as a multi-kinase inhibitor.

Kinase TargetMerestinib (LY2801653) IC50/KiCabozantinib IC50
c-MET Ki = 2 nM [3][4]1.3 nM [5]
AXL IC50 = 2 nM [3][4]7 nM [5]
MST1R (RON)IC50 = 11 nM[3][4]124 nM[7]
MERTKIC50 = 10 nM[3]-
FLT3IC50 = 7 nM[3][4]11.3 nM[5]
VEGFR2-0.035 nM[5]
RET-5.2 nM[5]
KIT-4.6 nM[5]
TIE2-14.3 nM[5]
DDR1/2IC50 = 0.1/7 nM[3][4]-
Data compiled from multiple sources.[3][4][5][7]
Cellular Activity Profile

Translating biochemical potency into cellular effects is a critical step. Merestinib effectively inhibits c-MET autophosphorylation and demonstrates potent anti-proliferative activity in cancer cell lines with MET gene amplification.

Cell LineCancer TypeMerestinib (LY2801653) Cellular IC50Cabozantinib Cellular IC50
H460Lung Cancer35.2 nM (p-MET)[3]-
S114-59.2 nM (p-MET)[3]-
E98NTGlioblastoma-89 nM (proliferation)[8]
MKN45Gastric CancerPotent anti-proliferative activity-
Hs746TGastric CancerPotent anti-proliferative activity-
H1993Lung CancerPotent anti-proliferative activity-
Data compiled from multiple sources.[3][8]

Experimental Protocol: In Vitro Cellular Phosphorylation Assay

This protocol outlines a general procedure for assessing the inhibition of receptor tyrosine kinase phosphorylation in a cellular context.

In Vitro Cellular Phosphorylation Assay Workflow In Vitro Cellular Phosphorylation Assay Workflow step1 1. Cell Seeding Seed cancer cells in multi-well plates and allow to adhere overnight. step2 2. Serum Starvation Incubate cells in serum-free media to reduce basal receptor activation. step1->step2 step3 3. Inhibitor Treatment Treat cells with a serial dilution of the test compound (e.g., Merestinib) for a defined period. step2->step3 step4 4. Ligand Stimulation Stimulate with the relevant ligand (e.g., HGF for c-MET) to induce receptor phosphorylation. step3->step4 step5 5. Cell Lysis Lyse the cells to extract proteins. step4->step5 step6 6. Western Blotting Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the phosphorylated and total receptor. step5->step6 step7 7. Data Analysis Quantify band intensities to determine the IC50 value for phosphorylation inhibition. step6->step7

Caption: A typical workflow for an in vitro cellular phosphorylation assay.

In Vivo Efficacy: Demonstrating Anti-Tumor Activity in Preclinical Models

The ultimate preclinical validation of an anti-cancer agent lies in its ability to inhibit tumor growth in vivo. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for evaluating efficacy.

Anti-Tumor Activity in Xenograft Models

Merestinib has demonstrated significant, dose-dependent anti-tumor activity across a range of xenograft models representing different cancer types with c-MET dysregulation.

Xenograft ModelCancer TypeDosing RegimenOutcome
MKN45 Gastric (MET amplified)Oral administrationTumor growth inhibition [9]
U-87MG Glioblastoma (MET autocrine)4 and 12 mg/kgTumor growth reduction [10]
KP4 Pancreatic (MET autocrine)Oral administrationTumor growth inhibition [9]
H441 Lung (MET over-expressed)4 and 12 mg/kgTumor growth reduction [10]
TFK-1 Cholangiocarcinoma20 mg/kgSignificant tumor growth reduction [9]
TPM3-NTRK1 Colorectal (NTRK fusion)12 or 24 mg/kg once dailyTumor regression [4]

Cabozantinib has also shown broad in vivo efficacy. For instance, in a colorectal cancer xenograft model, Cabozantinib treatment significantly reduced tumor size.[11] In neuroendocrine prostate cancer patient-derived xenografts (PDXs), a 30 mg/kg dose of Cabozantinib significantly decreased tumor volume.

Experimental Protocol: Subcutaneous Tumor Xenograft Study

This protocol provides a generalized workflow for assessing the in vivo efficacy of a test compound in a subcutaneous xenograft model.

In Vivo Xenograft Study Workflow In Vivo Xenograft Study Workflow step1 1. Cell Preparation Harvest cancer cells and resuspend in an appropriate medium (e.g., with Matrigel). step2 2. Implantation Subcutaneously inject the cell suspension into the flank of immunodeficient mice. step1->step2 step3 3. Tumor Growth Monitor mice until tumors reach a predetermined size. step2->step3 step4 4. Randomization & Dosing Randomize mice into treatment and control groups. Administer the test compound (e.g., Merestinib) and vehicle control according to the dosing schedule. step3->step4 step5 5. Tumor Measurement Measure tumor volume regularly (e.g., with calipers) throughout the study. step4->step5 step6 6. Endpoint Analysis At the end of the study, collect tumors for pharmacodynamic analysis (e.g., target phosphorylation). step5->step6 step7 7. Data Evaluation Analyze tumor growth inhibition and assess statistical significance. step6->step7

Caption: A standard workflow for an in vivo subcutaneous xenograft study.

Correlation and Comparative Analysis

The preclinical data for Merestinib demonstrates a strong correlation between its potent in vitro inhibition of c-MET and AXL and its significant in vivo anti-tumor activity in models driven by these kinases. The low nanomolar biochemical and cellular IC50 values translate into tumor growth inhibition and regression at well-tolerated doses in mice.

When compared to Cabozantinib, Merestinib shows comparable in vitro potency against c-MET and AXL. A key differentiator is Cabozantinib's potent inhibition of VEGFR2, which contributes to its strong anti-angiogenic activity.[5] The choice between these inhibitors in a research or clinical context would depend on the specific tumor biology and the desired therapeutic strategy (i.e., primary anti-proliferative vs. combined anti-proliferative and anti-angiogenic effects).

Conclusion

Merestinib (LY2801653) is a potent multi-kinase inhibitor with a compelling preclinical profile. The strong correlation between its in vitro activity against key oncogenic drivers like c-MET and AXL and its robust in vivo anti-tumor efficacy underscores its potential as a targeted therapeutic agent. This guide has provided a framework for understanding and evaluating the preclinical data of such inhibitors, highlighting the importance of a multi-faceted experimental approach that bridges the gap from biochemical potency to in vivo therapeutic effect.

References

  • Yakes FM, et al. Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth. J Clin Invest. 2011;121(10):4072-4082.
  • Xi Y, et al. Cabozantinib, a Novel c-Met Inhibitor, Inhibits Colorectal Cancer Development in a Xenograft Model. Med Sci Monit. 2015;21:2325-2331. [Link]

  • Wikipedia. Merestinib. [Link]

  • Labrecque MP, et al. Cabozantinib can block growth of neuroendocrine prostate cancer patient-derived xenografts by disrupting tumor vasculature. PLoS One. 2021;16(1):e0245602. [Link]

  • Navis AC, et al. In vitro effects of Cabozantinib on c-MET and VEGFR2 signaling. ResearchGate. [Link]

  • National Cancer Institute. Definition of merestinib. [Link]

  • Frontiers. Cabozantinib (XL184) and R428 (BGB324) Inhibit the Growth of Esophageal Squamous Cell Carcinoma (ESCC). [Link]

  • Gherardi E, et al. An overview of the c-MET signaling pathway. Cell Mol Life Sci. 2012;69(11):1735-1752. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
4-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.